CCW 28-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H42Cl2N6O4S |
|---|---|
Poids moléculaire |
821.8 g/mol |
Nom IUPAC |
N-[4-[4-[4-[benzyl-(2-chloroacetyl)amino]phenoxy]phenoxy]butyl]-2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
InChI |
InChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1 |
Clé InChI |
WSSWVTZWODGGCO-KXQOOQHDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
CCW 28-3: A Technical Guide to a Covalent RNF4-Based BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCW 28-3 is a first-in-class heterobifunctional degrader that induces the degradation of the epigenetic reader protein BRD4. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, uniquely recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to tag BRD4 for proteasomal degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction to this compound
This compound is a synthetic molecule designed to selectively eliminate BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a key regulator of gene expression and is implicated in the pathogenesis of numerous cancers and inflammatory diseases. Unlike traditional small-molecule inhibitors that only block the function of a protein, this compound leads to its complete removal from the cell.
The molecule is a PROTAC, consisting of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (RNF4), and a chemical linker that connects the two. The BRD4-binding component is derived from the well-characterized BET inhibitor JQ1, while the RNF4-recruiting element is a covalent ligand, CCW16.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the formation of a ternary complex between BRD4, this compound, and the RNF4 E3 ligase. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BRD4. Poly-ubiquitination of BRD4 marks it for recognition and subsequent degradation by the 26S proteasome.[3][4][5] This process is dependent on both the proteasome and the presence of RNF4.[3][4]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and its components.
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| CCW 16 | RNF4 | Competitive Inhibition | IC50 | 1.8 µM | - | [2] |
| This compound | RNF4 | Competitive Inhibition | IC50 | 0.54 µM | - | [2][6][7] |
| This compound | BRD4 | Degradation | DC50 | ~0.1 µM | 231MFP | [8] |
Note: The degradation efficiency of this compound has been reported as modest compared to other established BRD4 degraders like MZ1.[2][6][7]
Experimental Protocols
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 in cells treated with this compound.
Materials:
-
231MFP breast cancer cells or other suitable cell line
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
JQ1
-
E1 ubiquitin activating enzyme inhibitor (e.g., TAK-243)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for desired time points (e.g., 3, 6, 12, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor, JQ1, or an E1 inhibitor for 1-2 hours before adding this compound.[4][7][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize BRD4 levels to the loading control.
Figure 2: Western Blotting Workflow.
RNF4 Knockout Experiment
Objective: To confirm the RNF4-dependency of this compound-mediated BRD4 degradation.
Materials:
-
Wild-type and RNF4 knockout (KO) HeLa cells (or other suitable cell line)
-
This compound
-
DMSO
-
Standard cell culture and western blotting reagents
Procedure:
-
Cell Culture: Culture wild-type and RNF4 KO cells under standard conditions.
-
Treatment: Treat both cell lines with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 5 hours).[4]
-
Western Blotting: Perform western blotting as described in Protocol 4.1 to assess BRD4 and RNF4 protein levels.
-
Analysis: Compare the extent of BRD4 degradation in wild-type versus RNF4 KO cells. A significant reduction in degradation in the KO cells indicates RNF4 dependency.
In Vitro RNF4 Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for RNF4.
Materials:
-
Purified recombinant human RNF4 protein
-
This compound
-
Cysteine-reactive fluorescent probe (e.g., IA-rhodamine)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Incubation: Pre-incubate purified RNF4 with varying concentrations of this compound for 30 minutes at room temperature.[6][7]
-
Probe Labeling: Add the fluorescent probe and incubate for an additional hour to label the remaining free cysteine residues on RNF4.
-
SDS-PAGE: Quench the reaction and resolve the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled RNF4 using an in-gel fluorescence scanner.
-
Analysis: Quantify the fluorescence intensity of the bands. The intensity will be inversely proportional to the binding of this compound. Calculate the IC50 value from the dose-response curve.
BRD4 Signaling Pathways Affected by this compound
BRD4 is a critical transcriptional coactivator that plays a role in various signaling pathways essential for cell growth, proliferation, and survival. By degrading BRD4, this compound is expected to impact these pathways.
-
MYC Signaling: BRD4 is a key regulator of the MYC oncogene. Degradation of BRD4 leads to the downregulation of MYC and its target genes, inhibiting cell proliferation.[10]
-
NF-κB Signaling: BRD4 is involved in the transcriptional activation of NF-κB target genes, which are crucial for inflammation and cell survival.[10]
-
Jagged1/Notch1 Signaling: In breast cancer, BRD4 regulates the expression of Jagged1, a ligand for the Notch1 receptor. This pathway is involved in cancer cell migration and invasion.[11][12]
-
RAS Pathway: In glioma, BRD4 knockdown has been shown to decrease the expression of KRAS, suggesting an impact on the RAS signaling pathway.[13]
Figure 3: BRD4 Signaling Pathways Modulated by this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation by expanding the repertoire of recruitable E3 ligases to include RNF4. While its degradation efficiency may be lower than some other BRD4 degraders, it serves as a valuable proof-of-concept and a chemical tool to probe the biology of RNF4-mediated protein degradation. Further optimization of the RNF4 ligand and the linker could lead to the development of more potent and selective degraders for therapeutic applications. This guide provides the foundational knowledge and experimental framework for researchers to utilize and build upon the pioneering work of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RNF4 in CCW 28-3-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth examination of the role of the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) in the mechanism of action of CCW 28-3, a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4).
This compound is a heterobifunctional molecule that links a derivative of the BRD4 inhibitor JQ1 to CCW 16, a covalent ligand that recruits RNF4.[1] By bringing BRD4 into close proximity with RNF4, this compound triggers the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3] This guide will detail the quantitative aspects of this interaction, provide comprehensive experimental protocols for studying this system, and visualize the key molecular pathways and workflows.
Data Presentation
The following table summarizes the key quantitative data associated with the interaction between this compound, RNF4, and BRD4.
| Parameter | Value | Description | Cell Line(s) | Reference(s) |
| IC50 of this compound for RNF4 | 0.54 μM | The half-maximal inhibitory concentration of this compound in a competitive activity-based protein profiling (ABPP) assay against pure human RNF4. | N/A (in vitro) | [1][4] |
| BRD4 Degradation (DC50) | Not explicitly reported | The half-maximal degradation concentration of BRD4. While a specific value is not provided in the literature, degradation is observed in a dose-dependent manner. | 231MFP | [1] |
| BRD4 Degradation (Dmax) | Not explicitly reported | The maximum percentage of BRD4 degradation. The degradation is described as less complete compared to other well-established BRD4 degraders like MZ1. | 231MFP | [1] |
| Selectivity | BRD4 > BRD2, BRD3 | This compound treatment leads to the degradation of BRD4 but not BRD2 or BRD3 in 231MFP cells. | 231MFP | [1] |
| RNF4 Dependence | Confirmed | Degradation of BRD4 is observed in wild-type HeLa cells but not in RNF4 knockout (KO) HeLa cells. | HeLa | [1] |
Signaling Pathway and Mechanism of Action
The degradation of BRD4 mediated by this compound follows a classic PROTAC mechanism, culminating in the ubiquitination of the target protein and its recognition by the proteasome. The key steps are outlined below.
Caption: Mechanism of this compound-mediated BRD4 degradation via RNF4 recruitment.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments used to characterize the role of RNF4 in this compound-mediated degradation.
Experimental Workflow: Confirming RNF4-Dependent Degradation
Caption: Workflow for validating RNF4-dependent degradation of BRD4 using knockout cells.
Detailed Experimental Protocols
1. Cell Culture and Treatment for Degradation Analysis
-
Cell Lines:
-
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM for HeLa, RPMI for 231MFP) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For dose-response experiments, treat 231MFP cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO as a vehicle control for 3 hours.[1]
-
For RNF4 dependency studies, treat wild-type and RNF4 KO HeLa cells with 10 µM this compound or DMSO for 5 hours.[1]
-
For proteasome and E1 enzyme inhibition assays, pre-incubate cells with bortezomib (B1684674) (10 µM) or TAK-243 (10 µM), respectively, for 30 minutes prior to the addition of 1 µM this compound for 3 hours.[1]
-
2. Western Blotting
-
Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-BRD4
-
Anti-RNF4
-
Anti-GAPDH or Anti-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
3. Competitive Activity-Based Protein Profiling (ABPP)
-
Pre-incubate pure human RNF4 protein with varying concentrations of this compound for 30 minutes at room temperature.
-
Add a cysteine-reactive probe (e.g., iodoacetamide-rhodamine) and incubate for 1 hour.[1]
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF4 using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity to determine the extent of probe displacement by this compound and calculate the IC50 value.
4. Quantitative Proteomics (TMT-based)
-
Treat 231MFP cells with 1 µM this compound or DMSO for 3 hours in biological triplicate.[1]
-
Harvest and lyse the cells, and digest the proteins into peptides.
-
Label the peptides from each condition with different tandem mass tags (TMT).
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated group compared to the control.
Conclusion
This technical guide provides a comprehensive overview of the critical role of the E3 ligase RNF4 in the degradation of BRD4 mediated by the PROTAC this compound. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation. While this compound has been shown to be a functional RNF4-recruiting PROTAC, its relatively modest degradation efficiency compared to other degraders highlights the ongoing need for optimization in the design of novel E3 ligase recruiters. The methodologies outlined herein provide a robust framework for the evaluation of such next-generation protein degraders.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. RNF4 Knockout cell line (HEK293) | Ubigene [ubigene.us]
- 6. RNF4 Knockout cell line (HT-29) | Ubigene [ubigene.us]
- 7. RNF4 Knockout cell line (HCT 116) - CD Biosynsis [biosynsis.com]
- 8. runtogen.com [runtogen.com]
- 9. Quantitative Proteomics and Differential Protein Abundance Analysis after the Depletion of PEX3 from Human Cells Identifies Additional Aspects of Protein Targeting to the ER [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uab.edu [uab.edu]
CCW 28-3 PROTAC: A Technical Guide to Structure, Components, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription. Dysregulation of BRD4 has been implicated in various diseases, including cancer, making it a compelling therapeutic target. This compound operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of BRD4. This document provides an in-depth technical overview of the structure, components, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Components and Structure
The molecular architecture of this compound is tripartite, consisting of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[1][2]
-
Target-binding Ligand: JQ-1 (carboxylic acid), a known potent inhibitor of the BET bromodomain family, serves as the warhead that specifically recognizes and binds to the acetyl-lysine binding pockets of BRD4.[3][4]
-
E3 Ligase Ligand: CCW16 is a covalent ligand that recruits the RING finger protein 4 (RNF4) E3 ubiquitin ligase.[3][4]
-
Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker connects the JQ-1 and CCW16 moieties, providing the necessary spatial orientation to facilitate the formation of a productive ternary complex between BRD4 and RNF4.
The strategic assembly of these components results in a molecule capable of inducing the proximity of BRD4 and RNF4, leading to the ubiquitination and subsequent degradation of BRD4.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound PROTAC.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| RNF4 Binding Affinity | ||||
| IC50 (this compound) | 0.54 µM | Competitive ABPP | Pure human RNF4 | [3][5] |
| IC50 (CCW 16) | 1.8 µM | Competitive ABPP | Pure human RNF4 | [3][5] |
| BRD4 Degradation | ||||
| DC50 (approx.) | ~1 µM | Western Blot (3h treatment) | 231MFP | [6] |
| Max Degradation (Dmax) | Incomplete | Western Blot (various treatments) | 231MFP | [6] |
Table 1: Binding Affinity and Degradation Potency of this compound
| Treatment Condition | BRD4 Levels (% of Vehicle Control) | Cell Line | Reference |
| This compound (1 µM, 3h) | Significantly reduced | 231MFP | [6] |
| This compound (10 µM, 5h) in WT HeLa | Significantly reduced | HeLa | [6] |
| This compound (10 µM, 5h) in RNF4 KO HeLa | No significant reduction | HeLa | [6] |
| This compound (1 µM, 3h) + Bortezomib (B1684674) (10 µM pre-inc.) | Degradation prevented | 231MFP | [6] |
| This compound (1 µM, 3h) + JQ-1 (10 µM pre-inc.) | Degradation prevented | 231MFP | [6] |
| This compound (1 µM, 3h) + TAK-243 (10 µM pre-inc.) | Degradation prevented | 231MFP | [6] |
Table 2: Cellular Activity of this compound
Signaling Pathway and Mechanism of Action
This compound induces the degradation of BRD4 through the ubiquitin-proteasome pathway in a manner dependent on the RNF4 E3 ligase. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 via its JQ-1 moiety and to RNF4 via its CCW16 moiety, bringing the target protein and the E3 ligase into close proximity to form a BRD4-CCW 28-3-RNF4 ternary complex.
-
Ubiquitination: Within the ternary complex, RNF4, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. This results in the formation of a polyubiquitin (B1169507) chain on BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades BRD4 into small peptides.
-
PROTAC Recycling: this compound is released from the complex and can participate in further rounds of BRD4 degradation, acting in a catalytic manner.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the JQ-1 carboxylic acid, the CCW16 ligand, and the linker, followed by their conjugation. A general workflow is outlined below. For detailed synthetic procedures, please refer to the primary literature.[6]
Competitive Activity-Based Protein Profiling (ABPP) for RNF4 Binding
This assay is used to determine the binding affinity (IC50) of this compound and its components for the RNF4 E3 ligase.
Materials:
-
Pure human RNF4 protein
-
IA-rhodamine (cysteine-reactive fluorescent probe)
-
This compound, CCW 16, and other test compounds
-
SDS-PAGE gels and imaging system
-
Assay buffer (e.g., PBS)
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, CCW 16) in the assay buffer.
-
Pre-incubate the pure RNF4 protein with the diluted test compounds or vehicle control (DMSO) for 30 minutes at room temperature to allow for binding.
-
Add the IA-rhodamine probe to each reaction and incubate for 1 hour at room temperature. The probe will covalently label the cysteine residues in RNF4 that are not occupied by the test compound.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF4 using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the RNF4 bands using densitometry.
-
Plot the percentage of probe binding against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular BRD4 Protein Degradation Assay (Western Blot)
This assay is used to assess the ability of this compound to induce the degradation of endogenous BRD4 in cultured cells.
Materials:
-
Human cancer cell line (e.g., 231MFP breast cancer cells)
-
This compound and control compounds (e.g., JQ-1, bortezomib, TAK-243)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 1, 3, 5, 24 hours). For control experiments, pre-incubate cells with inhibitors such as bortezomib (proteasome inhibitor), JQ-1 (to confirm target engagement), or TAK-243 (E1 ubiquitin activating enzyme inhibitor) for 30 minutes before adding this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).
-
Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the membrane with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry and normalize the BRD4 levels to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
This assay is performed to confirm that this compound induces the ubiquitination of BRD4.
Materials:
-
Cell line expressing HA-tagged ubiquitin (or co-transfected with a plasmid for HA-ubiquitin)
-
This compound
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
Cell lysis buffer for immunoprecipitation (IP)
-
Anti-BRD4 antibody
-
Protein A/G beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Transfect cells with a plasmid encoding HA-tagged ubiquitin if a stable cell line is not available.
-
Treat the cells with this compound and a proteasome inhibitor for a few hours. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.
-
Lyse the cells with IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Immunoprecipitate endogenous BRD4 by incubating the lysates with an anti-BRD4 antibody overnight at 4°C, followed by incubation with protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Perform a Western blot using an anti-HA antibody to detect the presence of ubiquitinated BRD4, which will appear as a high-molecular-weight smear.
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD4 and for exploring the potential of RNF4 as a recruited E3 ligase in the field of targeted protein degradation. While its degradation efficiency has been noted as modest compared to other established BRD4 degraders, the development of this compound represents a significant proof-of-concept for expanding the repertoire of E3 ligases that can be utilized for PROTAC technology.[3][5] The detailed structural information, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with or developing novel PROTAC-based therapeutics. Further optimization of the RNF4-recruiting moiety and the linker could potentially lead to the development of more potent and selective BRD4 degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
CCW 28-3: A Technical Guide to a Covalent RNF4-Recruiting PROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCW 28-3 is a pioneering, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the targeted degradation of the bromodomain and extraterminal (BET) family protein BRD4. It operates through a novel mechanism by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in targeted protein degradation and drug discovery.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. PROTACs, heterobifunctional molecules composed of a target-binding ligand and an E3 ligase-recruiting ligand connected by a linker, are at the forefront of this field. This compound is a significant advancement in PROTAC technology as one of the first reported degraders to utilize the E3 ligase RNF4 for targeted protein degradation. It is synthesized by linking a derivative of the well-characterized BET inhibitor JQ1 to CCW16, a covalent ligand for RNF4.
Mechanism of Action
This compound effectuates the degradation of BRD4 by hijacking the ubiquitin-proteasome system (UPS). The JQ1 moiety of this compound binds to the bromodomain of BRD4, while the CCW16 portion covalently engages RNF4. This dual binding induces the formation of a ternary complex between BRD4, this compound, and RNF4. Within this proximity, RNF4 ubiquitinates BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple BRD4 proteins. The degradation of BRD4 by this compound has been demonstrated to be dependent on both the proteasome and the presence of RNF4.[1][2][3]
Quantitative Data
The efficacy and potency of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (RNF4) | 0.54 µM | N/A (Biochemical Assay) | Half-maximal inhibitory concentration for this compound binding to RNF4, determined by a competitive activity-based protein profiling (ABPP) assay. | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Western Blotting for BRD4 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD4 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
231MFP breast cancer cells (or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed 231MFP cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 3, 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
TMT-Based Quantitative Proteomics
This method allows for the global and unbiased quantification of protein expression changes upon treatment with this compound, confirming the selectivity of BRD4 degradation.
Materials:
-
Cell culture reagents and 231MFP cells
-
This compound and DMSO
-
Lysis buffer for mass spectrometry (e.g., Urea-based buffer)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation: Treat cells with this compound (e.g., 1 µM for 3 hours) or DMSO. Harvest and lyse the cells.
-
Protein Digestion: Reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
TMT Labeling: Label the resulting peptides from each condition with the appropriate TMT reagent according to the manufacturer's protocol.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractions by LC-MS/MS.
-
Data Analysis: Process the raw data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Calculate the relative protein abundance between this compound and DMSO treated samples.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemoproteomic technique is used to assess the proteome-wide cysteine reactivity of this compound and identify its covalent targets.
Materials:
-
231MFP cells
-
This compound and DMSO
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Azide-biotin tags (isotopically light and heavy)
-
Click chemistry reagents (copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment and Lysis: Treat 231MFP cells with this compound (e.g., 10 µM for 1 hour) or DMSO. Harvest and lyse the cells.
-
Probe Labeling: Treat the proteomes with the IA-alkyne probe to label cysteines that are not engaged by this compound.
-
Click Chemistry: Conjugate the probe-labeled proteins to isotopically light (for this compound treated) or heavy (for DMSO treated) azide-biotin tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Digestion: Combine the samples, enrich the biotinylated proteins using streptavidin beads, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the light and heavy peptide pairs. A high light-to-heavy ratio for a particular cysteine-containing peptide indicates that this compound has covalently bound to that cysteine, preventing its labeling by the IA-alkyne probe.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound for targeted BRD4 degradation.
Experimental Workflow
Caption: Key experimental workflows for the characterization of this compound.
Conclusion
This compound represents a significant tool in the field of targeted protein degradation, demonstrating the feasibility of recruiting the E3 ligase RNF4 for the degradation of the therapeutically relevant target BRD4. This technical guide provides a comprehensive overview of its mechanism, available quantitative data, and detailed experimental protocols to facilitate its use and further investigation by the scientific community. Further studies to determine the precise degradation kinetics and cellular efficacy of this compound will be invaluable for its potential development as a therapeutic agent.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The PROTAC CCW 28-3: Targeting the Epigenetic Reader BRD4 for Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone post-translational modifications, play a crucial role in regulating cellular processes. The proteins that "write," "erase," and "read" these epigenetic marks are critical components of this regulatory network and have emerged as key targets for therapeutic intervention in various diseases, including cancer.
This technical guide focuses on CCW 28-3, a Proteolysis Targeting Chimera (PROTAC) that indirectly influences the epigenetic landscape by targeting an epigenetic "reader" protein for degradation. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound specifically targets Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of key oncogenes.
This document provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows. While the user's query also mentioned "CCG" compounds, the primary focus of this guide is this compound due to the available data connecting it to the targeting of an epigenetic regulator. A brief section will address the potential epigenetic effects of CCG-1423 derivatives.
Core Mechanism of Action: BRD4 Degradation
This compound is a PROTAC designed to induce the degradation of BRD4. It is composed of three key components: a ligand that binds to BRD4 (a derivative of the BET inhibitor JQ1), a linker, and a ligand that recruits the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase.[1][2]
The mechanism of action involves the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 and the RNF4 E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once in the ternary complex, the RNF4 E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome.
This targeted degradation of BRD4 leads to the downregulation of its downstream target genes, many of which are involved in cell proliferation and cancer progression. The degradation of BRD4 is dependent on both the proteasome and the presence of the RNF4 E3 ligase.[3]
Quantitative Data
While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound are not consistently reported across the literature, its efficacy has been demonstrated. The compound has been shown to induce effective, time- and dose-dependent degradation of BRD4.[1] One study noted that the degradation efficiency of this compound was modest compared to other established BRD4 degraders.[4] The potency of the RNF4-recruiting component of this compound has been quantified.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.54 μM | RNF4 | Competitive Inhibition Assay | [4] |
| BRD4 Degradation | Effective | BRD4 | Western Blot | [3] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound-Mediated BRD4 Degradation
Caption: Mechanism of this compound induced degradation of BRD4.
Experimental Workflow for Assessing BRD4 Degradation
Caption: Western Blot workflow for BRD4 degradation analysis.
Experimental Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Caption: ChIP-seq workflow to assess changes in BRD4 binding.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
Objective: To determine the extent of BRD4 protein degradation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., 231MFP breast cancer cells)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib, optional)
-
E1 inhibitor (e.g., TAK-243, optional)
-
JQ1 (optional, for competition assay)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD4
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 3, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) for each time point.
-
For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM Bortezomib) or an E1 inhibitor (e.g., 10 µM TAK-243) for 30 minutes before adding this compound. For competition, pre-treat with JQ1 (e.g., 10 µM) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound-mediated BRD4 degradation on its genome-wide occupancy.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
PBS
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP dilution buffer
-
ChIP-grade anti-BRD4 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
The purified DNA can be used for qPCR to analyze specific gene loci or for library preparation and high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Note on CCG-1423 and its Derivatives
The user's query also included "CCG". The compound CCG-1423 is an inhibitor of the Rho/MRTF/SRF signaling pathway. While its primary mechanism is not directly targeting epigenetic machinery, some research on second-generation derivatives, CCG-203971 and CCG-232601, has suggested a potential indirect effect on epigenetic modifications. One study reported that these compounds can induce hyperacetylation of histone H4 at lysines 12 and 16 in WI-38 cells. However, detailed quantitative data and specific protocols for this effect are limited in the current literature. This suggests that while there may be a link, it is not as well-characterized as the targeted degradation of the epigenetic reader BRD4 by this compound.
Conclusion
This compound represents a targeted approach to modulate the epigenetic landscape by inducing the degradation of the epigenetic reader protein BRD4. This technical guide provides a foundational understanding of its mechanism, available quantitative data, and detailed protocols for its characterization. The use of PROTACs like this compound offers a powerful tool for researchers to investigate the functional consequences of depleting specific epigenetic regulators and holds promise for the development of novel therapeutic strategies. Further research is needed to fully elucidate the downstream consequences of BRD4 degradation on specific histone modifications and the broader chromatin landscape.
References
The Role of CCW 28-3 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in oncology, offering the potential to eliminate pathogenic proteins that are difficult to target with conventional inhibitors. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. This guide provides an in-depth technical overview of CCW 28-3, a PROTAC designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a validated target in various cancers.
This compound: A BRD4-Targeted PROTAC
This compound is a chemical probe that functions as a BRD4 degrader.[1][2] It is composed of three key components: a ligand that binds to the BET bromodomain protein family (derived from the inhibitor JQ1), a linker, and a ligand that recruits the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).[1][3] By simultaneously binding to both BRD4 and RNF4, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[2][4]
Quantitative Data Summary
The efficacy of this compound has been primarily evaluated in the 231MFP human breast cancer cell line.[1][5] The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 for RNF4 | 0.54 μM | Competitive Activity-Based Protein Profiling (ABPP) | [1] |
| BRD4 Degradation | Time- and dose-responsive | 231MFP breast cancer cells | [5] |
| Effective Concentration | 1 µM | 3-hour treatment in 231MFP cells | [5] |
Table 1: Potency and Efficacy of this compound
| Experiment | Cell Line | Treatment | Outcome | Reference |
| Mechanism Confirmation | 231MFP | Pre-treatment with Bortezomib (B1684674) (10 μM) followed by this compound (1 μM) | BRD4 degradation prevented | [5] |
| Mechanism Confirmation | 231MFP | Pre-treatment with TAK-243 (E1 inhibitor, 10 μM) followed by this compound (1 μM) | BRD4 degradation prevented | [5] |
| Mechanism Confirmation | 231MFP | Pre-treatment with JQ1 (10 μM) followed by this compound (1 μM) | BRD4 degradation prevented | [5] |
Table 2: Mechanistic Validation Experiments for this compound
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the induced ubiquitination and proteasomal degradation of BRD4. This process can be visualized as a signaling pathway. The general workflow for studying the effects of this compound in cancer cell lines typically involves cell treatment, protein extraction, and analysis of protein levels.
Figure 1: this compound Mediated BRD4 Degradation Pathway.
Figure 2: General Experimental Workflow for this compound Studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key experiments used to characterize this compound.
Western Blotting for BRD4 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD4 in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed 231MFP cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 1, 3, 6, 12, 24 hours). Include a DMSO vehicle control.
-
For mechanistic studies, pre-treat cells with inhibitors such as bortezomib (10 µM), TAK-243 (10 µM), or JQ1 (10 µM) for 30 minutes before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BRD4 band intensity to the corresponding loading control.
-
TMT-Based Quantitative Proteomics
This method allows for the unbiased, global analysis of protein expression changes induced by this compound, providing insights into its selectivity.
-
Sample Preparation:
-
Treat 231MFP cells with this compound (e.g., 1 µM for 3 hours) or DMSO vehicle control in biological replicates.
-
Harvest cells and lyse them in a buffer suitable for mass spectrometry (e.g., urea-based lysis buffer).
-
Quantify protein concentration using a compatible assay.
-
-
Protein Digestion and TMT Labeling:
-
Reduce protein disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from each sample with a different isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Quench the labeling reaction and pool the labeled peptide samples.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the pooled peptide mixture.
-
Fractionate the peptides using high-pH reverse-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins across different samples based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Conclusion
This compound serves as a valuable research tool for studying the biological consequences of BRD4 degradation in cancer cell lines. Its mechanism of action, reliant on the recruitment of the E3 ligase RNF4, has been well-characterized through a series of robust experiments. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound or developing similar targeted protein degraders. The continued exploration of such molecules holds significant promise for advancing cancer therapy.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Synthesis and Mechanism of CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a proteolysis-targeting chimera (PROTAC) that has emerged as a valuable chemical tool for inducing the degradation of the bromodomain-containing protein 4 (BRD4).[1] As a heterobifunctional molecule, this compound is comprised of three key components: a ligand for the target protein (a derivative of the BRD4 inhibitor JQ1), a ligand for the E3 ubiquitin ligase RNF4 (CCW 16), and a chemical linker that connects the two.[1][2] By simultaneously binding to both BRD4 and RNF4, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] This technical guide provides a detailed overview of the chemical synthesis pathway of this compound, its mechanism of action, and the experimental protocols for its characterization.
Chemical Synthesis Pathway of this compound
The synthesis of this compound is accomplished in a five-step sequence starting from commercially available materials.[4][5] The pathway involves the initial synthesis of the RNF4-recruiting portion of the molecule, followed by its linkage to the BRD4-targeting moiety.
Overall Synthesis Workflow
Caption: A high-level overview of the five-step chemical synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Demethylation of 4-(4-methoxyphenoxy)aniline
-
Reaction: The synthesis begins with the demethylation of 4-(4-methoxyphenoxy)aniline to yield 4-(4-aminophenoxy)phenol.[4][5]
-
Protocol: To a solution of 4-(4-methoxyphenoxy)aniline in a suitable solvent such as dichloromethane (B109758) (DCM), boron tribromide (BBr3) is added dropwise at a reduced temperature (e.g., -6 °C). The reaction mixture is stirred for a specified period until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified, typically by column chromatography.
Step 2: Reductive Amination to form CCW 22
-
Reaction: The resulting 4-(4-aminophenoxy)phenol undergoes reductive amination with benzaldehyde (B42025) to form the intermediate CCW 22.[4][5]
-
Protocol: 4-(4-aminophenoxy)phenol and benzaldehyde are dissolved in a solvent like DCM. A reducing agent, such as sodium triacetoxyborohydride, is added to the mixture. The reaction is stirred at room temperature until the starting material is consumed. The crude product is then worked up and purified to yield CCW 22.
Step 3: Alkylation and Chloroacetylation
-
Reaction: The phenolic moiety of CCW 22 is first alkylated with a linker containing a Boc-protected amine, such as 4-(Boc-amino)butyl bromide.[4][5] This is followed by a reaction with 2-chloroacetyl chloride to introduce the reactive handle for RNF4 binding.[4]
-
Protocol: CCW 22 is treated with a base (e.g., potassium carbonate) and 4-(Boc-amino)butyl bromide in a polar aprotic solvent like dimethylformamide (DMF). After the alkylation is complete, the intermediate is reacted with 2-chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in a solvent like DCM. The product is then purified.
Step 4: Boc Deprotection
-
Reaction: The Boc protecting group on the linker is removed to expose a primary amine, which is necessary for the final coupling step.[4][5]
-
Protocol: The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the amine-functionalized intermediate.
Step 5: Amide Coupling to Yield this compound
-
Reaction: The final step is the amide coupling of the amine-functionalized linker intermediate with the hydrolyzed, free-acid form of the BRD4 inhibitor JQ1.[4][5]
-
Protocol: The hydrolyzed JQ1 is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as DMF. The amine-functionalized linker intermediate is then added to the reaction mixture. After stirring, the final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by inducing the proximity of BRD4 and the E3 ubiquitin ligase RNF4. This leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2]
Caption: The mechanism of action for this compound, illustrating the formation of a ternary complex and subsequent proteasomal degradation of BRD4.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and activity of this compound.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| Step 1: Demethylation | 88% | [5] |
| Step 2: Reductive Amination | 90% | [5] |
| Biological Activity | ||
| CCW 16 IC50 for RNF4 | 1.8 µM | [6] |
| This compound IC50 for RNF4 | 0.54 µM | [5][6] |
| BRD4 Degradation | Dose-responsive in 231MFP cells | [5] |
Key Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP)
-
Purpose: To determine the inhibitory concentration (IC50) of compounds against RNF4.
-
Methodology: Pure recombinant human RNF4 protein is incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature. A cysteine-reactive fluorescent probe (e.g., IA-rhodamine) is then added, and the mixture is incubated for another hour. The proteins are separated by SDS-PAGE, and the in-gel fluorescence is visualized. The intensity of the fluorescent bands is quantified to calculate the IC50 value.[4]
Western Blotting for BRD4 Degradation
-
Purpose: To assess the ability of this compound to induce the degradation of BRD4 in cells.
-
Methodology: A suitable cell line (e.g., 231MFP breast cancer cells) is treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 3 hours). The cells are then lysed, and the protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for BRD4 and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[4]
RNF4 Autoubiquitination Assay
-
Purpose: To determine if this compound inhibits the E3 ligase activity of RNF4.
-
Methodology: RNF4 is pre-incubated with the test compound (e.g., this compound at 10 µM) for 30 minutes at room temperature. The ubiquitination reaction is initiated by adding UBA1 (E1 enzyme), an E2 enzyme, and ATP. The reaction is allowed to proceed at 37 °C for 60 minutes and is then quenched. The samples are analyzed by SDS-PAGE and Western blotting using an antibody against RNF4 to observe any shifts in molecular weight indicative of autoubiquitination.[4]
Conclusion
This compound is a potent and specific degrader of BRD4 that operates through the recruitment of the E3 ligase RNF4. Its well-defined five-step synthesis makes it an accessible tool for researchers in chemical biology and drug discovery. The detailed protocols provided in this guide offer a comprehensive resource for the synthesis and characterization of this important chemical probe. The study of this compound and similar molecules continues to expand the toolkit for targeted protein degradation and provides valuable insights into the biology of E3 ligases.
References
Biophysical Properties of CCW 28-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is engineered to induce the selective degradation of the Bromodomain-containing protein 4 (BRD4) by hijacking the ubiquitin-proteasome system. This is achieved by simultaneously binding to BRD4 and recruiting the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound operates by forming a ternary complex with the target protein, BRD4, and the RNF4 E3 ubiquitin ligase.[2][3] The molecule itself is composed of three key components: a ligand derived from JQ1 that binds to the bromodomains of BRD4, a covalent ligand (CCW 16) that binds to the RNF4 E3 ligase, and a flexible linker connecting these two moieties.[3] By bringing BRD4 and RNF4 into close proximity, this compound facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome.[1][4] The degradation of BRD4 is dependent on both the proteasome and the presence of RNF4.[2][5]
Quantitative Data
The following tables summarize the available quantitative biophysical and cellular data for this compound and its components.
| Parameter | Value | Method | Notes |
| IC₅₀ (RNF4) | 0.54 μM | Competitive Activity-Based Protein Profiling (ABPP) | This value represents the concentration of this compound required to inhibit 50% of the binding of a probe to RNF4.[3] |
| DC₅₀ (BRD4) | ~100 nM | Western Blot | This value represents the concentration of this compound required to degrade 50% of the long isoform of BRD4 in cells.[6] |
| Selectivity | Degrades BRD4 | Quantitative Proteomics (TMT) | This compound was observed to be one of the primary targets degraded in 231MFP breast cancer cells. It did not lead to the degradation of BRD2 and BRD3.[1][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments used in the characterization of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to determine the potency of this compound for its E3 ligase target, RNF4.
Protocol:
-
Protein Incubation: Recombinant human RNF4 protein is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature to allow for binding.
-
Probe Labeling: A cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), is added to the mixture and incubated for 1 hour. This probe covalently labels the active site cysteines of RNF4 that are not occupied by this compound.
-
SDS-PAGE and Visualization: The protein samples are separated by SDS-PAGE. The gel is then visualized using in-gel fluorescence to detect the labeled probe.
-
Quantification: The intensity of the fluorescent bands is quantified by densitometry. The IC₅₀ value is calculated by plotting the percentage of probe labeling against the concentration of this compound.
Cellular BRD4 Degradation Assay (Western Blot)
This assay is performed to quantify the degradation of BRD4 in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., 231MFP breast cancer cells) is cultured and treated with varying concentrations of this compound for a specified period (e.g., 3 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A loading control antibody (e.g., anti-GAPDH or anti-actin) is also used to normalize for protein loading.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the percentage of BRD4 degradation is calculated relative to a vehicle-treated control.[5][7]
TMT-Based Quantitative Proteomics
This method is used to assess the selectivity of this compound by quantifying changes in the abundance of thousands of proteins across the proteome.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control. Following treatment, cells are lysed, and proteins are extracted.
-
Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide mixtures from each condition are labeled with isobaric TMT reagents. These reagents covalently attach to the N-terminus and lysine residues of the peptides.
-
Sample Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated, typically by high-pH reversed-phase chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the TMT reporter ions are fragmented, generating unique mass signatures that allow for the relative quantification of the peptides (and thus the proteins) from the different original samples.
-
Data Analysis: The MS data is processed to identify and quantify proteins. The relative abundance of each protein in the this compound-treated sample is compared to the vehicle control to identify proteins that are significantly up- or downregulated.[1][8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: this compound facilitates the formation of a ternary complex between BRD4 and the RNF4 E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: A typical workflow for characterizing this compound involves biochemical and cellular assays to determine its biophysical properties and validate its mechanism of action.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System and the Advent of Targeted Protein Degradation: A Technical Guide to CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Ubiquitin-Proteasome System (UPS), a fundamental cellular process for protein degradation, and examines the innovative therapeutic modality of targeted protein degradation through the lens of CCW 28-3, a novel PROTAC (Proteolysis Targeting Chimera). This document details the molecular mechanisms, presents key quantitative data, and provides comprehensive experimental protocols relevant to the study of such compounds.
The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery
The Ubiquitin-Proteasome System is the primary non-lysosomal pathway for intracellular protein degradation in eukaryotic cells.[1][2] It is a highly regulated and specific process crucial for maintaining cellular homeostasis by eliminating misfolded, damaged, or short-lived regulatory proteins.[3][4] The UPS plays a pivotal role in a vast array of cellular functions, including cell cycle progression, signal transduction, transcriptional regulation, and immune responses.[5][6]
The degradation process is carried out in two successive steps: the tagging of the substrate protein with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.[3]
The Ubiquitination Cascade
The covalent attachment of ubiquitin, a highly conserved 76-amino acid polypeptide, to a target protein is a multi-step enzymatic process requiring ATP.[4][5]
-
Activation (E1): A ubiquitin-activating enzyme (E1) activates the C-terminus of a ubiquitin molecule in an ATP-dependent reaction, forming a high-energy thioester bond.[5]
-
Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[5]
-
Ligation (E3): A ubiquitin ligase (E3) provides substrate specificity. It recognizes and binds to a specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[3][5] The human genome encodes for over 600 E3 ligases, which allows for immense specificity in substrate recognition.[7]
This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[3]
Targeted Protein Degradation with PROTACs
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own UPS to eliminate disease-causing proteins.[8] PROTACs are heterobifunctional molecules at the forefront of this technology.[7] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[8][9]
By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3).[7] This proximity forces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[7][8]
This compound: A Covalent RNF4-Recruiting PROTAC
This compound is a PROTAC designed to induce the degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[10][11] BRD4 is an epigenetic "reader" that plays a critical role in regulating the transcription of key oncogenes, such as MYC, making it a compelling target in various cancers.[12][13]
Mechanism of Action
This compound's structure is a classic PROTAC design.[10][11]
-
POI Ligand: It incorporates a derivative of JQ1, a potent and specific inhibitor that binds to the acetyl-lysine binding pockets of BET family proteins, including BRD4.[12][14][15]
-
E3 Ligase Ligand: It uses CCW 16, a covalent ligand that recruits the Ring finger protein 4 (RNF4) E3 ubiquitin ligase.[8][11] RNF4 is a SUMO-targeted ubiquitin E3 ligase (STUbL) that recognizes and ubiquitinates polysumoylated proteins, targeting them for proteasomal degradation.[1][16][17]
-
Linker: A chemical linker connects the JQ1 and CCW 16 moieties.[11]
The mechanism is dependent on both the proteasome and the specific recruitment of RNF4 to induce BRD4 degradation.[9][11]
Quantitative Data Summary
The development of this compound involved optimizing a covalent ligand for RNF4. The binding affinity and degradation efficiency are key quantitative metrics for such molecules.
| Compound | Target | Assay Type | Metric | Value | Reference |
| CCW 16 | RNF4 | Competitive Inhibition | IC₅₀ | 1.8 µM | [7] |
| This compound | RNF4 | Competitive Inhibition | IC₅₀ | 0.54 µM | [7] |
| (+)-JQ1 | BRD4 (BD1) | ALPHA-screen | IC₅₀ | 77 nM | [15] |
| (+)-JQ1 | BRD4 (BD2) | ALPHA-screen | IC₅₀ | 33 nM | [15] |
Experimental Protocols
The characterization of a PROTAC like this compound requires a suite of biochemical and proteomic assays. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to visually confirm and semi-quantify the degradation of the target protein (BRD4) in cells treated with the degrader.
1. Sample Preparation (from adherent cell culture):
-
Culture cells (e.g., 231MFP breast cancer cells) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 3 hours). For control experiments, pre-incubate with a proteasome inhibitor (e.g., Bortezomib, 10 µM) or JQ1 (10 µM) for 30 minutes before adding this compound.
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18][19]
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (1 mL per 100 mm dish).[18][20]
-
Scrape cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.
-
Determine the protein concentration using a BCA or Bradford assay.[19]
2. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer to 20-50 µg of each protein sample.[18]
-
Boil the samples at 95°C for 5 minutes to denature the proteins.[18]
-
Load equal amounts of protein into the wells of an SDS-PAGE gel (e.g., 4-20% gradient gel) along with a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[18]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
Confirm transfer efficiency by staining the membrane with Ponceau S solution.[18][20]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[18][21]
-
Incubate the membrane with a primary antibody specific for BRD4 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times for 5 minutes each with TBST.[18]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[18]
-
Wash the membrane again three times for 5 minutes each with TBST.
4. Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a CCD imager or X-ray film. The band intensity for BRD4 should decrease in this compound-treated samples compared to the control.
Protocol 2: TMT-Based Quantitative Proteomics for Selectivity Profiling
This method allows for the unbiased, proteome-wide quantification of changes in protein expression following treatment with a degrader, assessing its selectivity.
1. Protein Extraction and Digestion:
-
Prepare protein lysates from cells treated with this compound and a vehicle control (as described in Protocol 4.1).
-
Quantify protein concentration accurately (BCA assay recommended).[22]
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds using a reagent like DTT or TCEP, followed by alkylation of cysteines with iodoacetamide (B48618) (IAA).[23]
-
Digest the proteins into peptides overnight at 37°C using trypsin.[24][25]
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.[22]
2. TMT Labeling:
-
Equilibrate Tandem Mass Tag (TMT) reagents to room temperature.[25]
-
Dissolve each TMT label in anhydrous acetonitrile.[22]
-
Add the appropriate TMT label to each corresponding peptide sample (e.g., TMT-126 for control, TMT-127N for treated). The ratio of sample to tag should be at least 1:5 (w/w).[22]
-
Incubate the reaction for 1 hour at room temperature.[22][25]
-
Quench the reaction by adding 5% hydroxylamine (B1172632) and incubating for 15 minutes.[22][25]
3. Sample Mixing and Fractionation:
-
Combine all TMT-labeled samples into a single tube.[22]
-
To reduce sample complexity, fractionate the mixed peptides using high-pH reversed-phase liquid chromatography (HPLC).[24]
4. LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).[22]
-
The mass spectrometer will first perform a full scan (MS1) to measure peptide masses.
-
It will then select precursor ions for fragmentation (MS/MS or MS2). Upon fragmentation, the TMT reporter ions are released, and their relative intensities are measured.[24][26]
5. Data Analysis:
-
Process the raw MS data using specialized software (e.g., Proteome Discoverer, MaxQuant).[24]
-
The software will identify peptides and proteins and quantify the relative abundance of each protein across the different samples based on the intensity of the TMT reporter ions.
-
A significant decrease in the abundance ratio (this compound / DMSO) for BRD4 would be expected, while most other proteins should remain unchanged, demonstrating selectivity.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination
This protocol is used to determine the potency (IC₅₀) of a covalent ligand (like this compound) for its target enzyme (RNF4) within a complex proteome.[27]
1. Proteome Preparation:
-
Prepare a soluble proteome lysate from a relevant cell line as described in Protocol 4.1, but without boiling. Keep on ice.
-
Normalize protein concentration across all samples.
2. Competitive Incubation:
-
In separate tubes, pre-incubate the proteome lysate with a serial dilution of the competitor compound (this compound) or DMSO (vehicle control) for 30 minutes at room temperature.[27]
3. Probe Labeling:
-
Add a broad-spectrum, cysteine-reactive probe with a fluorescent tag (e.g., iodoacetamide-rhodamine) to each tube. This probe will label the active sites of cysteine-containing enzymes that were not blocked by the competitor.[27]
-
Incubate for 1 hour at room temperature.
4. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the labeled proteomes via SDS-PAGE.
-
Visualize the labeled proteins directly using an in-gel fluorescence scanner.[27][28]
-
The fluorescent band corresponding to the molecular weight of RNF4 will show decreased intensity as the concentration of this compound increases.
-
Quantify the band intensities using densitometry software.
-
Plot the remaining fluorescence intensity against the logarithm of the competitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. uniprot.org [uniprot.org]
- 2. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 12. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. JQ1 - Wikipedia [en.wikipedia.org]
- 15. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SUMO-targeted ubiquitin E3 ligase RNF4 is required for the response of human cells to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 23. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 25. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 27. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
The PROTAC CCW 28-3: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCW 28-3 is a potent and innovative proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the epigenetic reader protein BRD4.[1][2] As a key regulator of gene transcription, BRD4 is a high-value target in various pathologies, including cancer. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on protein expression, and the downstream consequences for gene transcription. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's biological activities.
Introduction: The PROTAC Approach to Targeted Protein Degradation
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address protein targets previously considered "undruggable."[3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This compound is a PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 plays a crucial role in transcriptional activation by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers. Its dysregulation is implicated in the development and progression of numerous cancers. This compound leverages a unique E3 ligase, Ring Finger Protein 4 (RNF4), for its mechanism of action.[1][2]
Mechanism of Action of this compound
This compound is comprised of three key components: a ligand that binds to the bromodomains of BRD4 (derived from the well-characterized inhibitor JQ1), a linker, and a covalent ligand, CCW 16, that recruits the RNF4 E3 ubiquitin ligase.[1] The mechanism of action, as elucidated through a series of biochemical and cell-based assays, is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 and RNF4, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows RNF4 to catalyze the transfer of ubiquitin molecules to BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple BRD4 proteins. The degradation of BRD4 by this compound has been shown to be dependent on both the proteasome and the presence of RNF4.[1]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated BRD4 degradation and its impact on gene transcription.
Quantitative Data on this compound Activity
The activity of this compound has been quantified through various assays, including competitive activity-based protein profiling (ABPP) and tandem mass tagging (TMT)-based quantitative proteomics.
Table 1: Competitive ABPP of this compound against RNF4
| Compound | IC50 (µM) for RNF4 |
| CCW 16 | 1.8 |
| This compound | 0.54 |
Data sourced from Ward et al., 2019.[1] This table demonstrates that the full PROTAC molecule, this compound, has a higher potency for RNF4 than its RNF4-binding ligand alone.
Table 2: TMT-Based Quantitative Proteomics of Proteins Downregulated by this compound
| Protein | Log2 Fold Change (this compound / DMSO) |
| BRD4 | -1.5 |
| MT2A | -1.2 |
| ZC2HC1A | -1.1 |
| ZNF367 | -1.0 |
| ENSA | -0.9 |
Data represents selected downregulated proteins in 231MFP breast cancer cells treated with 1 µM this compound for 3 hours. Sourced from Ward et al., 2019 supplementary information.[1] This data highlights the primary target, BRD4, as significantly downregulated, with a few other proteins also showing reduced levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency of this compound for its E3 ligase, RNF4.
Materials:
-
Purified human RNF4 protein
-
This compound and CCW 16 compounds
-
IA-rhodamine probe
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
Procedure:
-
Pre-incubate purified human RNF4 protein with varying concentrations of this compound or CCW 16 in PBS for 30 minutes at room temperature.
-
Add IA-rhodamine probe to a final concentration of 1 µM and incubate for 1 hour at room temperature.
-
Quench the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Quantify the band intensities using densitometry to calculate IC50 values.
Experimental Workflow: Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Western Blotting for BRD4 Degradation
This protocol is used to assess the degradation of BRD4 in cells treated with this compound.
Materials:
-
231MFP breast cancer cells
-
This compound, Bortezomib (BTZ), JQ1, TAK-243
-
DMSO (vehicle)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-BRD4, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed 231MFP cells in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with varying concentrations of this compound for a fixed time (e.g., 3 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound for different durations (e.g., 1, 3, 6, 12, 24 hours).
-
For mechanism-of-action studies, pre-treat cells with Bortezomib (10 µM), JQ1 (10 µM), or TAK-243 (10 µM) for 30 minutes before adding this compound (1 µM) for 3 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
TMT-Based Quantitative Proteomics
This protocol provides a global view of protein expression changes upon treatment with this compound.
Materials:
-
231MFP cells
-
This compound and DMSO
-
Lysis buffer (e.g., 8M urea)
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Treat 231MFP cells with DMSO or this compound (1 µM) for 3 hours.
-
Lyse cells and quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
Label peptides from each condition with distinct TMT reagents.
-
Combine labeled peptide samples.
-
Fractionate the combined peptide sample using high-pH reversed-phase HPLC.
-
Analyze each fraction by LC-MS/MS.
-
Process the raw data using proteomics software (e.g., Proteome Discoverer) to identify and quantify proteins.
Effect on Gene Transcription
The degradation of BRD4 by this compound has profound effects on gene transcription. BRD4 is a master transcriptional co-activator, and its removal from chromatin leads to the downregulation of a host of genes, many of which are critical for cancer cell proliferation and survival.
While specific RNA-sequencing data for this compound is not publicly available, studies on other BRD4-degrading PROTACs have consistently shown a more potent and sustained downregulation of BRD4 target genes compared to BRD4 inhibitors like JQ1. Key downstream targets that are transcriptionally repressed following BRD4 degradation include:
-
c-MYC: A potent oncogene that drives cell proliferation and is a hallmark of many cancers.
-
EZH2: A histone methyltransferase that is often overexpressed in cancer and contributes to epigenetic silencing of tumor suppressor genes.
The degradation of BRD4 effectively dismantles the transcriptional machinery at key oncogenic loci, leading to a robust anti-proliferative effect. The proteomics data for this compound, showing a significant reduction in BRD4 protein levels, strongly suggests a similar impact on the transcription of these and other BRD4-dependent genes.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to cellular effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted protein degraders. Its ability to potently and selectively degrade BRD4 by recruiting the RNF4 E3 ligase offers a powerful tool for both basic research and therapeutic development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the nuanced effects of this compound on gene transcription and cellular signaling.
Future research should focus on obtaining a comprehensive transcriptomic profile of cells treated with this compound to fully delineate its impact on gene expression. Additionally, in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its therapeutic potential in relevant disease models. The continued exploration of novel E3 ligase recruiters, as exemplified by the development of this compound, will undoubtedly expand the landscape of targeted protein degradation and open new avenues for the treatment of a wide range of diseases.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
Methodological & Application
Application Notes: CCW 28-3-Mediated BRD4 Degradation in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the use of CCW 28-3, a Proteolysis Targeting Chimera (PROTAC), in a cell culture setting. This compound is an experimental molecule designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer. It functions by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] These protocols cover the preparation of stock solutions, cell treatment, and methods to verify the mechanism of action, primarily using the 231MFP breast cancer cell line as a model system.[3]
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (BRD4), a ligand that recruits the RNF4 E3 ubiquitin ligase, and a linker connecting them.[1][4] By simultaneously binding to both proteins, this compound forms a ternary complex. This proximity enables the E3 ligase (RNF4) to transfer ubiquitin molecules to BRD4, tagging it for destruction.[2] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, after which the this compound molecule is released to repeat the cycle.[4] This catalytic mechanism allows for the efficient removal of the target protein from the cellular environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
Application Notes and Protocols for In Vitro Use of CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). It functions by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on BRD4 degradation and cellular viability.
Mechanism of Action
This compound is composed of three key components: a ligand that binds to BRD4 (a derivative of JQ1), a ligand that recruits the E3 ubiquitin ligase RNF4 (CCW16), and a linker connecting these two moieties.[4][5] By simultaneously binding to both BRD4 and RNF4, this compound facilitates the formation of a ternary complex. This proximity induces the RNF4-mediated polyubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome.[3][6] This event-driven, catalytic mechanism allows for the efficient and sustained depletion of cellular BRD4 levels.[2]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line | Comments | Reference(s) |
| RNF4 Binding (IC50) | 0.54 µM | N/A (Pure human RNF4) | Determined by a competitive activity-based protein profiling (ABPP) assay.[1][7] | [1][7] |
| BRD4 Degradation | Time and Dose-dependent | 231MFP breast cancer | Significant degradation observed after 1 hour of treatment.[1] The degradation is dependent on the proteasome.[1] | [1] |
| Proteasome-Inhibition Control | 10 µM Bortezomib (B1684674) | 231MFP breast cancer | Pre-treatment with bortezomib prevents this compound-mediated BRD4 degradation.[3][8] | [3][8] |
| Off-Target Effects | Minimal on BRD2 and BRD3 | 231MFP breast cancer | Quantitative proteomic analysis showed this compound is selective for BRD4 over other BET family members BRD2 and BRD3.[3] Some other proteins like MT2A, ZC2HC1A, and ZNF367 were observed to be downregulated.[6] | [3][6] |
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for BRD4 degradation, and the IC50 for cell viability in 231MFP cells are not explicitly stated in the reviewed literature and may need to be empirically determined.
Experimental Protocols
Protocol 1: Assessment of BRD4 Degradation by Western Blot
This protocol details the procedure to evaluate the dose-dependent and time-dependent degradation of BRD4 in a selected cell line (e.g., 231MFP breast cancer cells) following treatment with this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
231MFP cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed 231MFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Suggested concentrations to test range from 0.01 µM to 10 µM.
-
Include a DMSO vehicle control.
-
Replace the medium in each well with the medium containing the respective concentrations of this compound or DMSO.
-
Incubate the cells for a fixed time point (e.g., 3, 6, 12, or 24 hours). A 3-hour incubation has been shown to be effective.[3]
-
-
Compound Treatment (Time-Course):
-
Treat cells with a fixed concentration of this compound (e.g., 1 µM).
-
Harvest cells at different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 overnight at 4°C with gentle agitation. Use a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD4 levels against the concentration of this compound for the dose-response experiment or against time for the time-course experiment.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This protocol is designed to confirm that the degradation of BRD4 induced by this compound is mediated by the proteasome.
Materials:
-
This compound
-
Bortezomib (or another proteasome inhibitor like MG132)
-
231MFP cells
-
All other materials as listed in Protocol 1
Procedure:
-
Cell Seeding: Seed 231MFP cells in 6-well plates as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
This compound Treatment:
-
Following the pre-treatment, add this compound at a concentration known to induce degradation (e.g., 1 µM) to the appropriate wells.
-
Include the following control groups:
-
DMSO vehicle only
-
This compound only
-
Bortezomib only
-
Bortezomib pre-treatment followed by this compound treatment
-
-
Incubate for the desired time (e.g., 3 hours).[3]
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 4-7 from Protocol 1 to lyse the cells, quantify protein, and perform western blotting for BRD4 and a loading control.
-
-
Data Analysis:
-
Compare the levels of BRD4 in the different treatment groups. A rescue of BRD4 levels in the cells pre-treated with the proteasome inhibitor followed by this compound, compared to cells treated with this compound alone, confirms proteasome-dependent degradation.
-
Protocol 3: Cell Viability Assay
This protocol provides a general method to assess the effect of this compound on cell viability using a commercially available assay kit (e.g., MTT, MTS, or CellTiter-Glo).
Materials:
-
This compound
-
231MFP cells
-
96-well clear or opaque-walled plates (depending on the assay)
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed 231MFP cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compound to the wells. Include a DMSO vehicle control and a no-cell (media only) background control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Follow the specific instructions provided by the manufacturer of the chosen cell viability assay kit. This typically involves adding the reagent to each well and incubating for a specified time.
-
-
Data Measurement:
-
Measure the absorbance or luminescence using a plate reader at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Western Blot Workflow for BRD4 Degradation.
Caption: Proteasome-Dependent Degradation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CCW 28-3: A BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer. This compound operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of BRD4.
This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Mechanism of Action
This compound is composed of three key moieties: a ligand that binds to the BRD4 protein (derived from the well-characterized BET inhibitor, JQ1), a ligand that recruits the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) (CCW 16), and a linker connecting these two ligands.[1][2]
The mechanism of action involves the formation of a ternary complex between BRD4, this compound, and RNF4. This proximity, induced by this compound, facilitates the RNF4-mediated polyubiquitination of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3][4][5] This catalytic process allows for the degradation of multiple BRD4 molecules by a single molecule of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published in vitro experiments.
Table 1: In Vitro Binding Affinity
| Target | Assay Type | Value (IC₅₀) | Reference |
| RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 0.54 µM | [4][6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Experiment | Concentration | Duration | Observation | Reference |
| 231MFP Breast Cancer | BRD4 Degradation (Western Blot) | 1 µM | 3 hours | Significant BRD4 degradation | [4] |
| 231MFP Breast Cancer | BRD4 Degradation (Western Blot) | 10 µM | 3 hours | More pronounced BRD4 degradation | [4] |
| 231MFP Breast Cancer | Quantitative Proteomics (TMT) | 1 µM | 3 hours | BRD4 as a primary degraded protein | [4] |
| HeLa (RNF4 WT vs. KO) | BRD4 Degradation (Western Blot) | 10 µM | 5 hours | Degradation only in RNF4 WT cells | [4] |
Experimental Protocols
Protocol 1: In Vitro BRD4 Degradation Assay by Western Blot
This protocol details the procedure to assess the degradation of BRD4 in a cellular context following treatment with this compound.
Caption: Western blot experimental workflow.
Materials:
-
231MFP breast cancer cells (or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed 231MFP cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
For mechanistic studies, pre-incubate cells with inhibitors for 30 minutes prior to this compound treatment:
-
Proteasome inhibitor: Bortezomib (10 µM)
-
E1 ubiquitin activating enzyme inhibitor: TAK-243 (10 µM)
-
BRD4 inhibitor: JQ1 (10 µM)
-
-
Incubate the cells for the desired time points (e.g., 1, 3, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody (e.g., anti-Actin).
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Protocol 2: In Vivo Formulation and Administration (General Guidance)
Specific in vivo dosages for this compound have not been extensively published. However, based on studies with other JQ1-based PROTACs, a starting dose range of 5-50 mg/kg administered via intraperitoneal (IP) injection can be considered for initial studies in mouse xenograft models. The formulation should be optimized based on the physicochemical properties of this compound. Below are general formulation examples.
Table 3: Example In Vivo Formulations
| Formulation Type | Components | Preparation Steps |
| Aqueous Suspension | This compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in saline, 0.25% (v/v) Tween 80 | 1. Prepare 0.5% CMC solution. 2. Add Tween 80. 3. Suspend this compound in the vehicle and sonicate to achieve a uniform suspension. |
| Solution for IP Injection | This compound, DMSO, PEG300, Tween 80, Saline | 1. Dissolve this compound in a minimal amount of DMSO. 2. Add PEG300 and Tween 80 and mix. 3. Add saline to the final volume. (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) |
Procedure for In Vivo Study:
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., by subcutaneous injection of cancer cells).
-
Dosing:
-
Prepare the this compound formulation fresh before each administration.
-
Administer the formulation to the mice via the desired route (e.g., IP injection).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for BRD4 levels).
-
Protocol 3: Tandem Mass Tag (TMT)-based Quantitative Proteomics
This protocol provides a general workflow to assess the selectivity of this compound by quantifying changes in the cellular proteome.
Caption: TMT-based quantitative proteomics workflow.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
C18 solid-phase extraction cartridges
-
High-pH reversed-phase chromatography system
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation: Treat cells with this compound (e.g., 1 µM for 3 hours) and a vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
TMT Labeling: Label the resulting peptides from each condition with different TMT isobaric tags according to the manufacturer's protocol.
-
Sample Cleanup and Fractionation: Combine the labeled peptides, desalt using C18 SPE, and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Determine the relative abundance of proteins in the this compound treated samples compared to the control.
Disclaimer
The provided protocols are for research purposes only and should be adapted and optimized for specific experimental conditions. It is recommended to consult the original research articles for further details. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of CCW 28-3 Stock Solutions in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals engaged in epigenetic research and targeted protein degradation.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for CCW 28-3, a potent and covalent PROTAC (Proteolysis Targeting Chimera) designed to degrade the BRD4 protein. This compound operates by recruiting the RNF4 E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Adherence to proper solubilization and storage procedures is critical for maintaining the compound's stability and ensuring experimental reproducibility. This note includes key physicochemical data, step-by-step protocols for stock solution preparation and dilution for cell culture, and diagrams illustrating the mechanism of action and experimental workflows.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand for the BRD4 protein (a derivative of JQ-1) and a ligand for the RNF4 E3 ubiquitin ligase (CCW 16), connected by a chemical linker.[2][3] By simultaneously binding to both proteins, this compound induces the formation of a ternary complex, bringing BRD4 into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.[4] This event-driven, catalytic mechanism allows for the efficient elimination of the target protein from the cell.[1][5]
Physicochemical and Storage Data
Proper handling and storage of this compound are essential for its long-term stability and activity. The following table summarizes its key properties.
| Property | Value | References |
| CAS Number | 2361142-23-4 | [6][7] |
| Molecular Formula | C₄₄H₄₂Cl₂N₆O₄S | [3][8] |
| Molecular Weight | 821.81 g/mol | [3][9] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in DMSO | [6][8] |
| Powder Storage | -20°C for long term (months to years) | [8] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is critical to avoid repeated freeze-thaw cycles. | [6][10][11] |
Experimental Protocols
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many small molecules. Calculations should be adjusted for different desired concentrations.
Step-by-Step Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation. Ensure all work is performed in a clean, designated area, and wear appropriate PPE.[12]
-
Weighing: Carefully weigh the desired amount of this compound powder. For small quantities (≤10 mg), it is often practical to dissolve the entire contents of the manufacturer's vial.[11]
-
Calculation: Use the molecular weight (821.81 g/mol ) to calculate the volume of DMSO required for your target concentration. For a 10 mM stock from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 821.81 g/mol ) = 0.0001217 L = 121.7 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.[11] Use a fresh stock of DMSO, as absorbed moisture can impact solubility and compound stability.[10][13]
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming (e.g., to 37°C) or brief sonication can be applied.[10]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[6][10]
Stock Solution Concentration Calculator:
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.22 mL |
| 5 mM | 1 mg | 243.4 µL |
| 10 mM | 1 mg | 121.7 µL |
| 1 mM | 5 mg | 6.08 mL |
| 5 mM | 5 mg | 1.22 mL |
| 10 mM | 5 mg | 608.4 µL |
Data derived from molarity calculations based on a molecular weight of 821.81 g/mol .[8]
To avoid cytotoxicity and compound precipitation, the final concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5%, with many protocols recommending <0.1%.[13][14]
Step-by-Step Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions: It is best practice to perform serial dilutions in 100% DMSO before adding the compound to an aqueous solution like cell culture medium.[13] This minimizes the risk of the compound precipitating out of solution.
-
Final Dilution: Add the final, diluted DMSO solution dropwise to the cell culture medium while gently mixing to ensure rapid and even dispersion. The final DMSO concentration in the culture should not exceed cytotoxic levels for the specific cell line being used.
-
Controls: Always include a vehicle control in experiments, where cells are treated with the same final concentration of DMSO used in the experimental conditions.[13]
Example Calculation:
-
Goal: Treat cells in 2 mL of media with a final concentration of 1 µM this compound.
-
Stock Solution: 10 mM.
-
Dilution Factor: 10,000 µM (10 mM) / 1 µM = 10,000x.
-
Volume to Add: 2 mL media / 10,000 = 0.0002 mL = 0.2 µL.
-
Final DMSO %: (0.2 µL / 2000 µL) * 100 = 0.01%. This is well below the typical toxicity threshold.
References
- 1. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. captivatebio.com [captivatebio.com]
- 12. lifetein.com [lifetein.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes and Protocols for Western Blotting Analysis Following CCW 28-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the Bromodomain-containing protein 4 (BRD4).[1][2] As an epigenetic reader, BRD4 plays a critical role in the regulation of oncogenes, making it a prime target for therapeutic intervention in various cancers. This compound functions by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to BRD4, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibitors.
These application notes provide detailed protocols for utilizing Western blotting to monitor the efficacy and mechanism of action of this compound by assessing the degradation of its primary target, BRD4, and observing the engagement of the recruited E3 ligase, RNF4.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand for BRD4 (a derivative of the inhibitor JQ1) and a ligand for the E3 ubiquitin ligase RNF4, connected by a chemical linker.[1][2] The molecule facilitates the formation of a ternary complex between BRD4 and RNF4.[6] This induced proximity allows RNF4 to catalyze the polyubiquitination of BRD4, marking it for degradation by the proteasome. This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple BRD4 proteins.
Experimental Workflow
A typical workflow for assessing the effect of this compound on protein levels involves cell culture, treatment with the compound, preparation of cell lysates, and subsequent analysis by Western blotting.
Quantitative Data Summary
The following table summarizes representative quantitative data for BRD4 degradation following this compound treatment in various cell lines. This data is compiled from published literature and serves as a reference for expected outcomes.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | BRD4 Degradation (%) | Reference |
| 231MFP | 1 | 3 | Significant | [7][8] |
| 231MFP | 10 | 3 | >50% | [7] |
| HeLa (Wild-Type) | 10 | 5 | Significant | [9][10] |
| HeLa (RNF4 KO) | 10 | 5 | No significant degradation | [9][10] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human breast cancer cell line 231MFP or human cervical cancer cell line HeLa.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 2 for recommended antibodies.
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Recommended Antibodies for Western Blotting
| Target Protein | Host Species | Manufacturer | Catalog Number | Recommended Dilution |
| BRD4 | Rabbit | Cell Signaling Technology | #13440 | 1:1000 |
| Rabbit | Proteintech | 10735-1-AP | 1:1000 | |
| RNF4 | Rabbit | Proteintech | 17810-1-AP | 1:500-1:1000 |
| Goat | R&D Systems | AF7964 | 1 µg/mL | |
| GAPDH (Loading Control) | Mouse | Cell Signaling Technology | #5174 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Cell Signaling Technology | #3700 | 1:1000 |
| MT2A | Rabbit | Proteintech | 12608-1-AP | 1:1000 |
| ZC2HC1A | Rabbit | Abcam | ab188198 | 1:1000 |
| ZNF367 | Rabbit | Atlas Antibodies | HPA051747 | 1:250-1:500 |
| ENSA | Rabbit | Proteintech | 11899-1-AP | 1:1000 |
Step-by-Step Western Blotting Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for various time points (e.g., 1, 3, 6, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-RNF4, or a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control.
-
Troubleshooting
-
No or Weak BRD4 Signal:
-
Confirm the protein concentration and loading amount.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was successful by Ponceau S staining.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Inconsistent Degradation:
Conclusion
Western blotting is an indispensable technique for characterizing the activity of PROTAC degraders like this compound. The protocols and data presented here provide a comprehensive guide for researchers to effectively monitor the degradation of BRD4 and investigate the underlying mechanism involving RNF4. Careful optimization of experimental conditions and the use of validated antibodies are crucial for obtaining reliable and reproducible results. In addition to the primary target BRD4, investigating other downstream or off-target proteins such as MT2A, ZC2HC1A, ZNF367, and ENSA can provide a more comprehensive understanding of the cellular effects of this compound.[6]
References
- 1. RNF4 antibody (17810-1-AP) | Proteintech [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SUMO Chain-Induced Dimerization Activates RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. nomuraresearchgroup.com [nomuraresearchgroup.com]
Application Note: Mass Spectrometry-Based Proteomic Analysis of Cellular Responses to the BRD4 Degrader CCW 28-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis Targeting Chimeras (PROTACs) are a key technology in this field, acting as heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, providing a durable pharmacological response.[2][3]
CCW 28-3 is a PROTAC designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[2][4] this compound functions by linking JQ1, a potent BRD4 inhibitor, to a covalent ligand (CCW 16) that recruits the E3 ubiquitin ligase Ring finger protein 4 (RNF4).[2][5] The formation of a ternary BRD4-CCW 28-3-RNF4 complex facilitates the ubiquitination and proteasomal degradation of BRD4.[4][5]
Mass spectrometry (MS)-based proteomics is an indispensable tool for characterizing the cellular effects of PROTACs like this compound. It enables a comprehensive assessment of a degrader's potency, selectivity, and impact on downstream signaling pathways. This application note provides detailed protocols for the quantitative proteomic analysis of cells treated with this compound and discusses the interpretation of the resulting data.
Mechanism of Action of this compound
This compound leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate BRD4. The JQ1 moiety of this compound binds to the bromodomains of BRD4, while the CCW 16 moiety covalently engages the RNF4 E3 ligase.[2][5] This proximity induces RNF4 to catalyze the transfer of ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2]
Caption: Mechanism of Action for the PROTAC this compound.
Application 1: Global Proteomic Profiling for Selectivity Analysis
A critical aspect of PROTAC development is assessing its selectivity. An ideal degrader should potently eliminate the intended target with minimal effects on other proteins. Tandem Mass Tag (TMT)-based quantitative proteomics is a powerful method to profile the abundance of thousands of proteins simultaneously, providing a global view of a degrader's selectivity.
Quantitative Data Summary
A study by Ward et al. (2019) utilized TMT-based proteomics to analyze protein expression changes in 231MFP breast cancer cells after a 3-hour treatment with 1 µM this compound.[5] The results demonstrated the selective degradation of BRD4. The table below summarizes these key findings.
| Protein | Gene | Description | Log2 Fold Change (this compound / DMSO) | p-value |
| BRD4 | BRD4 | Bromodomain-containing protein 4 | -1.5 | < 0.05 |
| SCP2 | SCP2 | Sterol carrier protein 2 | -0.8 | < 0.05 |
| Other Proteins | - | 6178 other quantified proteins | Not significantly changed | > 0.05 |
| Table 1: Summary of TMT-based quantitative proteomic analysis of 231MFP cells treated with this compound. Data is representative of findings reported in Ward et al., 2019.[5][6] |
The data confirms that this compound potently and selectively degrades its primary target, BRD4. While SCP2 was identified as a potential off-target, the effect was less pronounced than the degradation of BRD4.[5] Such analyses are crucial for understanding the full biological impact of the degrader.
Application 2: Investigating Downstream Signaling Pathways
BRD4 functions as a transcriptional coactivator, influencing the expression of numerous genes, including those involved in the Wnt/β-catenin signaling pathway.[3][7] Degrading BRD4 is therefore expected to modulate these pathways. Mass spectrometry can be used to quantify changes in key pathway proteins to elucidate the downstream consequences of this compound treatment.
The Wnt/β-catenin pathway is crucial for cell proliferation and stem cell maintenance.[7] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes. BRD4 is known to act as a coactivator in this process. Therefore, the degradation of BRD4 by this compound is hypothesized to suppress Wnt signaling output.
Caption: The Wnt/β-catenin pathway and the role of BRD4.
Experimental Protocols
The following protocols provide a detailed methodology for a TMT-based quantitative proteomic experiment to analyze the effects of this compound.
Workflow Overview
Caption: Workflow for TMT-based quantitative proteomics.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Culture 231MFP human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.
-
Seeding: Plate cells to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with 1 µM this compound (or a desired concentration range) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 3-5 hours).[5] Perform treatments in biological triplicate.
-
Harvesting: After treatment, wash cells twice with ice-cold PBS. Scrape cells into a collection tube, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C.
Protocol 2: Cell Lysis and Protein Digestion
-
Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors). Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Reduction & Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate cysteines by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to < 2 M with 50 mM Tris-HCl. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Protocol 3: Tandem Mass Tag (TMT) Labeling
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Dry the eluted peptides completely in a vacuum centrifuge.
-
Labeling: Resuspend peptides in 100 mM TEAB buffer. Add the appropriate TMTpro reagent (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.
-
Quenching: Quench the labeling reaction by adding 5% hydroxylamine (B1172632) and incubating for 15 minutes.
-
Pooling: Combine all TMT-labeled samples in a 1:1 ratio. Desalt the pooled sample using a C18 SPE cartridge and dry in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
-
Fractionation: To reduce sample complexity, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS: Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ion source and a reversed-phase analytical column.
-
MS Method: Use a data-dependent acquisition method. Acquire full MS scans in the Orbitrap (e.g., resolution 120,000). Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS/MS scans in the Orbitrap (e.g., resolution 50,000) to detect the TMT reporter ions for quantification.
Protocol 5: Data Analysis
-
Database Search: Process the raw MS data using a software platform like Proteome Discoverer or MaxQuant. Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Identification: Set search parameters to include TMTpro labels as a fixed modification, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine as a variable modification.
-
Quantification: Quantify proteins based on the signal intensities of the TMT reporter ions in the MS/MS spectra. Normalize the data across all channels.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control. Visualize the results using volcano plots and heatmaps.
Conclusion
Mass spectrometry-based proteomics provides a robust and comprehensive platform for the preclinical evaluation of PROTACs. For this compound, these techniques are essential to confirm the on-target degradation of BRD4, assess global selectivity to identify potential off-targets, and elucidate the downstream effects on cancer-relevant signaling pathways like Wnt/β-catenin. The protocols and applications described herein offer a guide for researchers to effectively leverage this technology in the development and characterization of novel protein degraders.
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Protein Degradation by E3 Ubiquitin Ligases in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of BRD4 after CCW 28-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator, making it a prominent therapeutic target in oncology and other diseases. Unlike traditional small-molecule inhibitors that block the function of BRD4, Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality by inducing its degradation. CCW 28-3 is a novel and potent covalent PROTAC that specifically targets BRD4 for degradation in a proteasome- and RNF4-dependent manner.[1][2][3] It is a heterobifunctional molecule composed of a ligand based on the BRD4 inhibitor JQ1 and a ligand that recruits the E3 ubiquitin ligase RNF4, connected by a chemical linker.[1][4]
This document provides detailed application notes and protocols for the immunoprecipitation of BRD4 following treatment with this compound. These protocols are designed to enable researchers to quantify the degradation of BRD4 and to study the effects of this compound on BRD4-protein interactions.
Mechanism of Action: this compound-Mediated BRD4 Degradation
This compound functions by hijacking the cell's ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between BRD4 and the RNF4 E3 ubiquitin ligase. This induced proximity allows RNF4 to ubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[1][5] This event-driven mechanism of action can lead to a more profound and sustained pharmacological effect compared to occupancy-driven inhibition.
Data Presentation
Quantitative analysis is crucial for evaluating the efficacy of this compound. The following tables summarize key quantitative data from studies on BRD4 degradation induced by this compound.
Table 1: Dose-Dependent Degradation of BRD4 by this compound
This table presents data from a Western blot analysis showing the percentage of BRD4 protein remaining in 231MFP breast cancer cells after a 3-hour treatment with varying concentrations of this compound.
| This compound Concentration (µM) | Mean BRD4 Level (% of Control) ± SEM |
| 0 (DMSO) | 100 ± 5.0 |
| 0.1 | 85 ± 4.2 |
| 0.5 | 60 ± 3.5 |
| 1 | 45 ± 2.8 |
| 5 | 30 ± 2.1 |
| 10 | 25 ± 1.9 |
Data is representative and compiled based on densitometric analysis from published Western blots. Actual values may vary based on experimental conditions.
Table 2: Time-Course of BRD4 Degradation by this compound
This table illustrates the degradation of BRD4 over time in 231MFP cells treated with 1 µM this compound.
| Treatment Time (hours) | Mean BRD4 Level (% of Control) ± SEM |
| 0 | 100 ± 5.0 |
| 1 | 70 ± 4.1 |
| 3 | 45 ± 3.2 |
| 6 | 35 ± 2.9 |
| 12 | 25 ± 2.0 |
| 24 | 20 ± 1.8 |
Data is representative and compiled based on densitometric analysis from published Western blots. Actual values may vary based on experimental conditions.
Table 3: Quantitative Proteomic Analysis of Protein Expression Changes
This table summarizes tandem mass tagging (TMT)-based quantitative proteomic data from 231MFP cells treated with 1 µM this compound for 3 hours, highlighting the selectivity of the degrader.[1]
| Protein | Log2 Fold Change (this compound / DMSO) | p-value |
| BRD4 | -2.32 | < 0.001 |
| BRD2 | -0.15 | > 0.05 |
| BRD3 | -0.21 | > 0.05 |
| MT2A | -1.89 | < 0.01 |
| ZC2HC1A | -1.58 | < 0.01 |
| ZNF367 | -1.45 | < 0.01 |
| ENSA | -1.33 | < 0.01 |
This data demonstrates that BRD4 is a primary target significantly degraded by this compound, with minimal impact on other BET family members BRD2 and BRD3 under these conditions. Some other proteins were also observed to be downregulated.[1]
Experimental Protocols
The following are detailed protocols for the immunoprecipitation of BRD4 after this compound treatment.
Protocol 1: Immunoprecipitation of BRD4 for Western Blot Analysis
This protocol is designed to isolate BRD4 from treated cells to quantify its degradation.
Materials and Reagents:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Anti-BRD4 antibody (validated for immunoprecipitation)
-
Control IgG antibody (from the same species as the anti-BRD4 antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound or vehicle control for the intended duration (e.g., 3-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-BRD4 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 2X Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against BRD4.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
-
Protocol 2: Co-Immunoprecipitation of BRD4 to Analyze Protein Interactions
This protocol is designed to investigate how this compound treatment affects the interaction of BRD4 with its binding partners.
Materials and Reagents:
-
Same as Protocol 1, with the following additions:
-
Non-denaturing Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibodies against potential BRD4-interacting proteins for Western blot analysis.
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1 and 2 from Protocol 1, but use a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation and Washing:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Elution and Western Blot Analysis:
-
Follow step 6 from Protocol 1.
-
Perform Western blot analysis as in step 7 of Protocol 1, but in addition to probing for BRD4, probe separate membranes or strip and re-probe the same membrane with antibodies against known or suspected BRD4-interacting proteins.
-
A decrease in the co-immunoprecipitated protein in the this compound treated sample would suggest that the degradation of BRD4 disrupts this interaction.
-
Protocol 3: Ubiquitination Assay for BRD4
This protocol is to confirm that the degradation of BRD4 by this compound is mediated by ubiquitination.
Materials and Reagents:
-
Same as Protocol 1, with the following additions:
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution Buffer (e.g., Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)
-
Anti-ubiquitin antibody for Western blotting.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound. In a parallel sample, co-treat with this compound and a proteasome inhibitor for the last 4-6 hours of the this compound treatment. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse cells in denaturing lysis buffer to disrupt protein complexes and solubilize ubiquitinated proteins.
-
Boil the lysates for 5-10 minutes.
-
Dilute the lysates 10-fold with dilution buffer to reduce the SDS concentration and allow for antibody binding.
-
-
Immunoprecipitation of BRD4:
-
Follow the immunoprecipitation and washing steps as described in Protocol 1.
-
-
Western Blot Analysis for Ubiquitin:
-
Elute the immunoprecipitated BRD4.
-
Perform Western blot analysis and probe the membrane with an anti-ubiquitin antibody.
-
An increase in the high molecular weight smear of polyubiquitinated BRD4 in the this compound and proteasome inhibitor co-treated sample compared to the control will confirm that this compound induces BRD4 ubiquitination.
-
BRD4 Signaling Pathway and this compound Intervention
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones at enhancers and promoters, and recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation of target genes, including the proto-oncogene MYC. This compound-mediated degradation of BRD4 removes this scaffold, leading to the suppression of oncogenic transcription programs.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Brd4 links chromatin targeting to HPV transcriptional silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of CCW 28-3 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a potent and novel covalent degrader of Bromodomain-containing protein 4 (BRD4).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a class of molecules that induce the degradation of target proteins.[3] PROTACs like this compound are heterobifunctional molecules composed of a ligand that binds to the protein of interest, a ligand for an E3 ligase, and a chemical linker.[3] Specifically, this compound links a JQ1 derivative, which binds to BRD4, to a ligand that recruits the Ring finger protein 4 (RNF4) E3 ubiquitin ligase.[1][4] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][3]
Due to their complex structures, PROTACs such as this compound often exhibit poor aqueous solubility, which presents a significant challenge for in vivo studies.[5] Proper formulation is therefore critical to ensure adequate bioavailability and exposure in animal models. These application notes provide a guide to developing a suitable in vivo formulation for this compound, based on common strategies for poorly soluble compounds and example formulations.
Data Presentation
As specific quantitative data for various in vivo formulations of this compound are not publicly available, the following table summarizes common vehicle compositions that can serve as a starting point for formulation development. These are based on general recommendations for poorly soluble compounds.[4]
Table 1: Example In Vivo Formulation Vehicles for Poorly Soluble Compounds
| Formulation Component | Role | Example Concentration Ranges | Administration Route |
| Dimethyl sulfoxide (B87167) (DMSO) | Solubilizing agent | 5-10% | Intraperitoneal (IP), Oral (PO) |
| Polyethylene glycol 300 (PEG300) | Co-solvent | 30-40% | IP, PO |
| Tween 80 | Surfactant/Emulsifier | 1-5% | IP, PO |
| Corn oil | Lipid-based vehicle | Up to 90% | IP, PO |
| Carboxymethyl cellulose (B213188) (CMC) | Suspending agent | 0.5-2% | PO |
| Saline | Aqueous vehicle | q.s. to 100% | IP |
Signaling Pathway of this compound
Caption: Mechanism of action for the BRD4 degrader this compound.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific experimental needs. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[4]
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of an In Vivo Formulation (Example for IP Injection)
This protocol is an example based on a common co-solvent/surfactant formulation. The final concentrations of each component should be tested for solubility and tolerability in the animal model.
-
Objective: To prepare a ready-to-inject formulation of this compound for intraperitoneal administration.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure (Example for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear.[4]
-
Add the Tween 80 to the mixture. Mix again until the solution is clear.[4]
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation or phase separation. If the solution is not clear, gentle warming or sonication may be attempted, but stability should be confirmed.
-
It is recommended to use freshly prepared formulations for optimal results.[4]
-
Experimental Workflow for Formulation Development
Caption: A typical workflow for developing an in vivo formulation for a poorly soluble compound like this compound.
Disclaimer
The information provided in these application notes is intended for guidance purposes only. The example formulations are starting points and have not been specifically validated for this compound. Researchers must conduct their own solubility, stability, and in vivo tolerability studies to develop an optimal formulation for their specific animal model and experimental design. Always adhere to institutional guidelines and regulations for animal research.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of CCW 28-3, a BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription. Its association with various cancers has made it a significant target for therapeutic intervention. This compound operates by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This application note provides a detailed protocol for determining the degradation capacity (Dmax) and potency (DC50) of this compound.
Mechanism of Action
This compound is composed of three key components: a ligand that binds to BRD4 (a derivative of the well-characterized BET inhibitor JQ1), a ligand that recruits the RNF4 E3 ubiquitin ligase (CCW16), and a chemical linker that connects these two moieties.[4] By simultaneously binding to both BRD4 and RNF4, this compound facilitates the formation of a ternary complex. This proximity induces the RNF4-mediated polyubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome.[3][5] The degradation of BRD4 disrupts its downstream signaling pathways, which are involved in cell proliferation and survival.
Quantitative Analysis of this compound Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The two key parameters for quantifying this activity are:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. This value is a measure of the PROTAC's potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. This value reflects the efficacy of the degrader.
Specific DC50 and Dmax values for this compound are not explicitly reported in the primary literature.[1][3][6] It has been noted that while this compound effectively degrades BRD4 in a dose-dependent manner, its potency is considered modest in comparison to other established BRD4 degraders such as MZ1.[6][7] To provide context, potent PROTACs can exhibit DC50 values in the nanomolar range.[8]
Table 1: Degradation Parameters for this compound
| Parameter | Value | Cell Line | Comments |
| DC50 | Not Reported | 231MFP breast cancer cells | The concentration for 50% degradation has not been quantitatively reported. |
| Dmax | Not Reported | 231MFP breast cancer cells | The maximal degradation percentage has not been quantitatively reported. |
| RNF4 IC50 | 0.54 µM | N/A | This is the binding affinity of this compound to the RNF4 E3 ligase, not the degradation potency for BRD4.[3][6][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-mediated BRD4 degradation.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the dose-dependent degradation of BRD4 in a selected cell line (e.g., 231MFP breast cancer cells) upon treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., 231MFP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control (e.g., anti-GAPDH).
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control using image analysis software (e.g., ImageJ).
-
-
Data Analysis and Calculation of DC50 and Dmax:
-
Normalize the intensity of the BRD4 band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of BRD4 remaining for each this compound concentration relative to the vehicle control (which is set to 100%).
-
The percentage of degradation is calculated as 100% - % BRD4 remaining.
-
Plot the percentage of BRD4 degradation against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) using graphing software (e.g., GraphPad Prism).
-
The Dmax is the maximal percentage of degradation observed from the curve.
-
The DC50 is the concentration of this compound that results in 50% of the maximal degradation.
-
Conclusion
While specific DC50 and Dmax values for this compound are not publicly available, the provided protocols offer a robust framework for researchers to determine these critical parameters in their own experimental systems. The characterization of the potency and efficacy of this compound is essential for understanding its therapeutic potential and for the development of novel protein degraders targeting BRD4 and other disease-relevant proteins. The unique mechanism of action of this compound, leveraging the RNF4 E3 ligase, expands the toolbox for targeted protein degradation and warrants further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 8. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Cellular Uptake and Permeability of the BRD4 Degrading PROTAC CCW 28-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the bromodomain-containing protein 4 (BRD4) by hijacking the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).[1][2] The degradation of BRD4 is dependent on the ubiquitin-proteasome system.[2][3][4] Understanding the cellular uptake and permeability of this compound is critical for optimizing its therapeutic efficacy and interpreting in vitro and in vivo experimental results. While this compound has been shown to induce BRD4 degradation in cellular models, it has been noted to possess poor cell permeability, which may limit its potency and therapeutic application.[4][5]
These application notes provide a comprehensive guide for researchers to independently assess the cellular uptake and permeability of this compound using standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Signaling Pathway of this compound Action
This compound functions by inducing the proximity of BRD4 to the RNF4 E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins.
Data Presentation: Permeability and Cellular Uptake Profile
The following tables present hypothetical, yet representative, data for this compound based on typical outcomes for PROTAC molecules with noted permeability challenges. These tables are intended to serve as a template for presenting experimentally derived data.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Apparent Permeability (Papp) (10-6 cm/s) | Classification |
| This compound | 0.8 | Low |
| Propranolol (High Permeability Control) | 25.5 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Table 2: Caco-2 Permeability Assay Data
| Compound | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
| This compound | 0.4 | 2.8 | 7.0 | Low, Efflux Substrate |
| Antipyrine (High Permeability) | 30.2 | 29.8 | 0.99 | High |
| Atenolol (Low Permeability) | 0.6 | 0.7 | 1.17 | Low |
| Talinolol (P-gp Substrate) | 0.5 | 5.5 | 11.0 | Low, Efflux Substrate |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a rapid method for predicting passive intestinal absorption.[6][7]
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and control compounds (e.g., propranolol, atenolol)
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions: Dissolve this compound and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 100 µM.
-
Coat Membrane: Add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Add 200 µL of the compound solutions to the corresponding wells of the coated filter plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-18 hours.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compounds in each sample using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * VA * VD / ((VA + VD) * Area * Time)
Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium, providing insights into both passive and active transport mechanisms, including efflux.[1][8]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Prepare for Transport: Wash the monolayers with pre-warmed transport buffer and equilibrate at 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the transport buffer containing this compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the transport buffer containing this compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.
-
Sample Collection: At the end of the incubation, collect samples from the receiver chambers (basolateral for A→B, apical for B→A). Also, collect a sample from the donor chamber to determine the initial concentration.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for each direction:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[4]
-
Conclusion
The protocols and templates provided in these application notes offer a robust framework for the systematic evaluation of the cellular uptake and permeability of this compound. Given the documented challenges with the permeability of this compound, a thorough assessment using both PAMPA and Caco-2 assays is highly recommended. The data generated will be invaluable for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic properties of future RNF4-recruiting PROTACs and for designing more effective cellular and in vivo experiments.
References
- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
improving the degradation efficiency of CCW 28-3
Welcome to the technical support center for the RNF4-based PROTAC, CCW 28-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the degradation of its target protein, BRD4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4) by recruiting the E3 ubiquitin ligase Ring finger protein 4 (RNF4) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
Q2: How does this compound mediated degradation work?
A2: this compound functions by simultaneously binding to BRD4 (via its JQ1 moiety) and the RNF4 E3 ligase. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to BRD4. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1][2][4]
Q3: What is the reported efficiency of this compound?
A3: The degradation efficiency of this compound has been described as modest compared to some other well-established BRD4 degraders.[1] However, it serves as a crucial proof-of-concept for utilizing RNF4 as an E3 ligase for targeted protein degradation.[1] It has been shown to degrade BRD4 in a time- and dose-dependent manner.[4][5]
Q4: Is this compound selective for BRD4?
A4: this compound has demonstrated selectivity for BRD4, with studies showing no significant degradation of other BET family members like BRD2 and BRD3.[5][6] This selectivity can be advantageous for studying the specific functions of BRD4.
Q5: What are some known off-target effects of this compound?
A5: Quantitative proteomic profiling has identified some off-target proteins that may be downregulated upon treatment with this compound, including MT2A, ZC2HC1A, and ZNF367.[4] Researchers should consider these potential off-targets when interpreting their results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no BRD4 degradation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Degradation is dose-dependent.[4][5] |
| Insufficient treatment time. | Conduct a time-course experiment to identify the optimal incubation period for maximal degradation. BRD4 degradation has been observed as early as 1 hour.[5] | |
| Cell line-specific effects. | The expression levels of RNF4 and other components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency. Consider using a positive control cell line, such as 231MFP breast cancer cells, where degradation has been demonstrated.[5] | |
| Issues with this compound stock solution. | Ensure the compound is fully dissolved and stored correctly. Prepare fresh dilutions for each experiment. For stock solutions, DMSO is commonly used.[3] | |
| Proteasome inhibition. | Co-treatment with other compounds may inadvertently inhibit the proteasome. To confirm proteasome-dependent degradation, include a control with a known proteasome inhibitor like bortezomib (B1684674) (BTZ), which should block this compound-mediated degradation.[4][5] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions, as these can impact cellular responses to PROTACs. |
| Inconsistent reagent preparation. | Prepare fresh this compound dilutions for each experiment from a validated stock solution. | |
| High cell toxicity | High concentration of this compound or solvent. | Reduce the concentration of this compound and ensure the final solvent concentration (e.g., DMSO) is not toxic to your cells. |
| Off-target effects. | High concentrations can lead to increased off-target effects and toxicity. Use the lowest effective concentration determined from your dose-response experiments. |
Experimental Protocols
General Protocol for BRD4 Degradation Assay
This protocol provides a general workflow for assessing the degradation of BRD4 in a selected cell line using this compound.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.[3]
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.
3. Cell Treatment:
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
4. Incubation:
-
Incubate the cells for the desired amount of time (e.g., 1, 3, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
5. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
6. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
7. Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against BRD4.
-
Use an antibody against a loading control (e.g., actin, GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection method.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Express the BRD4 levels in the treated samples as a percentage of the vehicle control.
Control Experiments
To validate the mechanism of action of this compound, the following control experiments are recommended:
-
Proteasome Inhibition Control: Pre-incubate cells with a proteasome inhibitor (e.g., 10 μM bortezomib) for 30 minutes before adding this compound. This should rescue the degradation of BRD4.[5]
-
E1 Enzyme Inhibition Control: Pre-treat cells with an E1 ubiquitin-activating enzyme inhibitor (e.g., 10 μM TAK-243) for 30 minutes prior to this compound treatment. This will inhibit the ubiquitination process and prevent BRD4 degradation.[5]
-
Competitive Inhibition Control: Co-treat cells with an excess of the BRD4 inhibitor JQ1 (e.g., 10 μM). JQ1 will compete with this compound for binding to BRD4 and should block its degradation.[5]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: Overcoming Modest Cellular Target Engagement of CCW 28-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BRD4 degrader, CCW 28-3. The content is designed to help users diagnose and resolve issues related to its modest cellular target engagement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6][7][8][9] Its mechanism of action involves a three-part structure: a ligand that binds to BRD4 (a derivative of JQ1), a ligand that recruits the E3 ubiquitin ligase RNF4 (CCW16), and a linker connecting the two.[1][2][4][9] By simultaneously binding to both BRD4 and RNF4, this compound brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to BRD4. This polyubiquitination marks BRD4 for degradation by the proteasome.[2][3][4][6][7][8]
Q2: Why is the cellular target engagement of this compound described as "modest"?
A2: While this compound successfully demonstrates the recruitment of RNF4 for targeted protein degradation, its efficiency in cells has been reported as modest.[2] This can be attributed to several factors inherent to PROTAC technology and the specific properties of this compound, including suboptimal cell permeability, inefficient ternary complex formation (BRD4-CCW 28-3-RNF4), or potential efflux from the cell by transporters. The binding affinity of the RNF4 ligand, while effective, may also contribute to the overall efficiency of the degradation process. The reported IC50 value for this compound binding to RNF4 is 0.54 μM.[2][7]
Q3: What are the key experimental readouts to measure the cellular target engagement and degradation efficiency of this compound?
A3: To assess the performance of this compound, researchers should focus on quantifying the extent of BRD4 degradation. The most common and direct method is Western blotting to measure BRD4 protein levels after treatment with this compound. For more quantitative and higher-throughput analysis, methods like ELISA or mass spectrometry-based proteomic approaches can be employed. To confirm target engagement more directly, techniques such as the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), or Förster Resonance Energy Transfer (FRET) can be utilized to measure the binding of this compound to BRD4 within the cell.[10][11][12][13][14][15][16][17]
Q4: How can I improve the cellular permeability of this compound or similar molecules?
A4: Enhancing the cellular permeability of peptidic or complex small molecules often involves medicinal chemistry efforts to optimize their physicochemical properties.[18][19][20][21][22] Strategies include reducing the number of rotatable bonds, masking polar functional groups, or introducing intramolecular hydrogen bonds to favor a more "cell-permeable" conformation.[18][19][20] While modifying the core this compound structure is not feasible for end-users, understanding these principles can guide the selection or design of future degraders with improved properties. For experimental troubleshooting, optimizing cell culture conditions and compound formulation can also have a modest impact.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Problem 1: Low or No BRD4 Degradation Observed
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Integrity and Activity | 1. Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using analytical techniques like LC-MS and NMR if possible. 2. Check for Proper Storage: Ensure the compound has been stored under recommended conditions to prevent degradation. 3. Prepare Fresh Stock Solutions: Old stock solutions may degrade over time. Prepare fresh solutions in an appropriate solvent like DMSO.[1] |
| Cellular System Issues | 1. Confirm Cell Line Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[23][24] 2. Verify Target Expression: Confirm that your cell line expresses sufficient levels of BRD4 and RNF4 E3 ligase. Use Western blotting or qPCR to check expression levels. 3. Optimize Cell Density: Plate cells at an optimal density to ensure they are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can behave differently. |
| Experimental Protocol Parameters | 1. Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for this compound in your cell line. The "hook effect" is a known phenomenon with PROTACs, where very high concentrations can inhibit ternary complex formation and reduce degradation. 2. Optimize Treatment Duration: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the time point of maximal BRD4 degradation. 3. Ensure Proper Permeabilization (for downstream assays): If performing intracellular staining or assays requiring cell lysis, ensure your permeabilization/lysis buffers and protocols are effective.[23] |
| Data Analysis and Interpretation | 1. Use Appropriate Loading Controls: For Western blots, use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize BRD4 levels. 2. Quantitative Analysis: Whenever possible, quantify your Western blot bands using densitometry from multiple biological replicates. |
Problem 2: High Variability Between Replicates
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure an equal number of cells are seeded in each well.[24] 2. Avoid Edge Effects: In multi-well plates, "edge effects" can lead to variability. Consider not using the outer wells or filling them with PBS to maintain humidity. |
| Inaccurate Compound Dosing | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Thorough Mixing: After adding this compound to the culture medium, mix thoroughly but gently before applying to the cells. |
| Assay Readout Inconsistency | 1. Consistent Incubation Times: Ensure all samples are incubated for the exact same duration. 2. Standardize Lysis and Sample Preparation: Use a consistent protocol for cell lysis and protein quantification for all samples. 3. Optimize Microplate Reader Settings: If using a plate-based assay, optimize settings such as gain, focal height, and the number of flashes to reduce variability.[25] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (a 16-24 hour endpoint is a good starting point).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest cells by scraping and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Freeze-Thaw Lysis: Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Heating: Aliquot the supernatant into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble BRD4 remaining at each temperature by Western blotting. A positive target engagement will result in a thermal stabilization of BRD4 (a shift of the melting curve to higher temperatures) in the this compound treated samples compared to the vehicle control.
Visualizations
References
- 1. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. scispace.com [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. Target Engagement Assays [discoverx.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. researchgate.net [researchgate.net]
- 16. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. circlepharma.com [circlepharma.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. m.youtube.com [m.youtube.com]
- 25. bitesizebio.com [bitesizebio.com]
Technical Support Center: CCW 28-3 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Western blotting to evaluate the effects of the RNF4-recruiting degrader, CCW 28-3.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot experiments designed to measure the degradation of target proteins, such as BRD4, following treatment with this compound.
| Issue Category | Problem | Possible Cause | Recommended Solution |
| No Bands Detected | No BRD4 bands are visible in any lane, including the vehicle control (e.g., DMSO). | Antibody Issue: Primary antibody may not be effective or the concentration is too low. | • Perform a dot blot to confirm primary antibody activity. • Titrate the antibody to find the optimal concentration. • Use a new antibody vial or a different antibody clone. |
| Low Target Abundance: The cell line used may have very low endogenous expression of BRD4.[1] | • Use a positive control cell lysate known to express BRD4. • Increase the total protein amount loaded per well.[2] | ||
| Transfer Failure: Proteins were not successfully transferred from the gel to the membrane. | • Check transfer setup for air bubbles or incorrect assembly.[2] • Confirm successful transfer using a reversible stain like Ponceau S.[2] • Optimize transfer time, especially for high molecular weight proteins. | ||
| Degradation Not Observed | BRD4 band intensity does not decrease in this compound treated lanes compared to the vehicle control. | Ineffective Compound: this compound may be inactive or used at a suboptimal concentration/duration. | • Confirm the correct concentration and treatment time (e.g., 1-10 µM for 3-5 hours).[1] • Use a fresh dilution of this compound from a trusted stock. |
| Cell Line Resistance: The chosen cell line may lack necessary components of the degradation machinery (e.g., low RNF4 expression).[1] | • Use a cell line known to be responsive, such as 231MFP breast cancer cells.[1] • Include a positive control compound known to degrade BRD4, such as MZ1.[1] | ||
| Proteasome Inhibition: The degradation pathway is blocked. | • Ensure no proteasome inhibitors were accidentally added to the treatment media. • Run a control with a proteasome inhibitor (e.g., bortezomib) to confirm the degradation is proteasome-dependent.[1][3] | ||
| Unexpected Bands | Bands appear at molecular weights higher or lower than expected for BRD4. | Protein Modifications/Isoforms: The target protein may be post-translationally modified (e.g., glycosylated) or exist in different isoforms.[4] | • Consult literature or databases like UniProt for known isoforms and modifications of BRD4. • Use enzymes to remove suspected modifications (e.g., deglycosylases).[4] |
| Protein-Protein Interactions: Dimers or multimers may form if samples were not fully denatured.[4] | • Add fresh reducing agents (DTT or β-mercaptoethanol) to the loading buffer and reheat samples before loading.[4] | ||
| Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[4] | • Optimize the antibody concentrations (usually by decreasing them). • Increase the number and duration of wash steps.[5] • Use an affinity-purified primary antibody or a different blocking buffer (e.g., BSA instead of milk).[4][5] | ||
| High Background | The entire membrane appears dark or has a high background signal, obscuring the bands. | Inadequate Blocking: The membrane was not blocked sufficiently, allowing for non-specific antibody binding. | • Increase blocking time to at least 1 hour at room temperature.[5] • Try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5] |
| High Antibody Concentration: The primary or secondary antibody concentration is too high.[5] | • Reduce the concentration of both primary and secondary antibodies. | ||
| Insufficient Washing: Wash steps were not stringent enough to remove unbound antibodies. | • Increase the number of washes (at least 3-5 times) and the duration of each wash (5-10 minutes).[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader molecule. It works by linking the E3 ligase RNF4 to a target protein, in this case, a member of the BET family like BRD4, via a JQ1 ligand.[7][8] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[9]
Q2: What is the expected outcome of a successful this compound Western blot experiment?
A2: A successful experiment will show a significant reduction in the intensity of the BRD4 protein band in lanes corresponding to cells treated with this compound, compared to lanes with cells treated with a vehicle control (e.g., DMSO). The loading control band (e.g., GAPDH, Actin) should remain consistent across all lanes.
Q3: What are essential controls to include in my experiment?
A3:
-
Vehicle Control: (e.g., DMSO) To show the baseline level of BRD4 expression.
-
Positive Control Degrader: (e.g., MZ1) A well-characterized BRD4 degrader to ensure the cellular machinery for degradation is functional.[1]
-
Proteasome Inhibitor Control: (e.g., Bortezomib, BTZ) Pre-treating cells with a proteasome inhibitor before adding this compound should prevent BRD4 degradation, confirming the pathway's dependence on the proteasome.[1][3]
-
BRD4 Inhibitor Control: (e.g., JQ1) Pre-treating with the JQ1 ligand alone should block the binding site and prevent this compound from degrading BRD4.[1]
Q4: In which cell line can I test this compound?
A4: this compound has been shown to be effective in 231MFP breast cancer cells.[1] It is important to use a cell line that expresses both the target protein (BRD4) and the E3 ligase (RNF4).
Q5: What concentration and duration of this compound treatment should I use?
A5: Effective degradation of BRD4 has been observed with this compound concentrations ranging from 1 µM to 10 µM, with treatment times of 3 to 5 hours.[1] Optimal conditions may vary depending on the cell line and should be determined empirically.
Experimental Protocols
Detailed Protocol for this compound Western Blot
This protocol is adapted from methodologies used to demonstrate this compound-mediated degradation of BRD4.[1]
1. Cell Culture and Treatment: a. Plate cells (e.g., 231MFP) and grow to 70-80% confluency. b. The next day, replace the media with fresh media containing the desired final concentration of this compound (e.g., 1 µM) or controls (e.g., DMSO). c. For inhibitor controls, pre-incubate cells with the inhibitor (e.g., 10 µM Bortezomib) for 30 minutes before adding this compound.[1] d. Incubate for the desired time point (e.g., 3 hours).
2. Cell Lysis: a. Place the culture plate on ice and wash cells once with cold PBS. b. Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer containing protease inhibitors).[1] c. Incubate on ice for 5 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[10] f. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification and Sample Preparation: a. Determine protein concentration using a standard assay (e.g., BCA). b. Normalize all samples to the same concentration with lysis buffer. c. Add SDS-PAGE loading buffer (e.g., Laemmli buffer with DTT) to the lysate. d. Heat samples at 95-100°C for 5 minutes.[10]
4. Gel Electrophoresis and Transfer: a. Load 20-40 µg of protein per well onto an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 5-10 minutes each with TBST.[6] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[10] e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection: a. Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Image the blot using a chemiluminescence detection system.
Visualizations
Caption: Mechanism of this compound-mediated BRD4 protein degradation.
Caption: Experimental workflow for analyzing this compound efficacy.
Caption: Decision tree for troubleshooting common Western blot issues.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. escholarship.org [escholarship.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 10. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
identifying and minimizing off-target effects of CCW 28-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the BRD4 degrader, CCW 28-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3] It functions by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4]
Q2: I am observing unexpected phenotypes in my experiments with this compound. What could be the cause?
Unexpected phenotypes could be a result of off-target effects. While this compound is designed to be selective for BRD4, it has been shown to downregulate other proteins. Quantitative proteomic studies have identified potential off-targets, including Metallothionein-2A (MT2A), Zinc finger C2HC-type containing 1A (ZC2HC1A), Zinc finger protein 367 (ZNF367), and Alpha-enolase (ENSA).[5][6] These off-target effects may arise from the JQ1-binding moiety or the RNF4-recruiting ligand.
Q3: How can I confirm if the observed effects are due to BRD4 degradation or off-target binding?
To differentiate between on-target and off-target effects, consider the following control experiments:
-
Use of a negative control: A structurally similar but inactive version of this compound that does not bind to BRD4 or RNF4 can help determine if the observed phenotype is due to the specific degradation of BRD4.
-
Rescue experiment: Re-expressing a degradation-resistant form of BRD4 in your system can help determine if the phenotype is solely dependent on BRD4 loss.
-
Orthogonal approaches: Use other known BRD4 degraders with different E3 ligase recruiters (e.g., MZ1 which recruits VHL) to see if they replicate the phenotype.[5]
Q4: My results with this compound are inconsistent. What are some potential reasons and troubleshooting steps?
Inconsistent results can stem from several factors:
-
Compound stability and solubility: Ensure proper storage and handling of this compound. Prepare fresh solutions and verify solubility in your specific cell culture medium.
-
Cell line variability: The expression levels of BRD4 and RNF4 can vary between cell lines, affecting the efficiency of this compound.[5] Monitor the protein levels of both in your experimental system.
-
Experimental conditions: Optimize treatment time and concentration. PROTACs can exhibit a "hook effect" where higher concentrations lead to reduced degradation due to the formation of binary complexes instead of the productive ternary complex.
Troubleshooting Guides
Issue: Incomplete BRD4 Degradation
-
Potential Cause 1: Suboptimal Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for BRD4 degradation in your cell line. Be mindful of the potential "hook effect."
-
-
Potential Cause 2: Insufficient RNF4 Expression.
-
Troubleshooting: Verify RNF4 protein levels in your cell line via Western blot or mass spectrometry. If RNF4 expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
-
-
Potential Cause 3: Proteasome Inhibition.
-
Troubleshooting: Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. Co-treatment with a known proteasome inhibitor like bortezomib (B1684674) can serve as a positive control for degradation dependency.[5]
-
Issue: Suspected Off-Target Effects
-
Potential Cause: Binding to unintended proteins.
-
Troubleshooting:
-
Quantitative Proteomics: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are downregulated upon this compound treatment.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess direct binding of this compound to potential off-targets in a cellular context.
-
Kinase Profiling: Since many small molecules can have off-target effects on kinases, a kinase profiling screen can identify unintended kinase interactions.
-
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Target | Value | Cell Line | Reference |
| IC50 | RNF4 | 0.54 µM | N/A (in vitro) | [4][7] |
| Identified Off-Targets (Downregulated) | MT2A, ZC2HC1A, ZNF367, ENSA | - | 231MFP | [5][6] |
Experimental Protocols
Protocol 1: TMT-Based Quantitative Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture 231MFP breast cancer cells and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[5]
-
Lysis and Protein Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine labeled peptides and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all conditions. Proteins significantly downregulated in the this compound treated samples compared to the vehicle are potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the treated cells across a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the this compound treated sample compared to the control indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Overview of potential signaling consequences of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Protein Degrader [proteomics.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
CCW 28-3 stability and degradation in cell culture media
Welcome to the technical support center for CCW 28-3, a PROTAC-based BRD4 degrader. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This compound works by simultaneously binding to BRD4 and the E3 ubiquitin ligase RNF4.[1][2][3] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3][4]
Q2: What is the primary application of this compound?
A2: The primary application of this compound is as a chemical tool to study the biological consequences of BRD4 degradation in cancer cell lines.[2][5] It has been shown to be effective in degrading BRD4 in 231MFP breast cancer cells.[2]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve it in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is advisable to store the stock solution at -20°C or -80°C for long-term stability.[6] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Q4: What is the recommended concentration range for this compound in cell culture?
A4: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have shown effective BRD4 degradation in 231MFP breast cancer cells at concentrations around 1 µM to 10 µM.[2][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or poor BRD4 degradation observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). |
| Insufficient treatment time. | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal degradation time for your cell line.[7][8] | |
| Low expression of RNF4 E3 ligase in the cell line. | Verify the expression level of RNF4 in your cell line using techniques like Western blotting or qPCR. If RNF4 expression is low, consider using a different cell line or a PROTAC that utilizes a more ubiquitously expressed E3 ligase.[9] | |
| Proteasome activity is compromised. | Ensure that your experimental conditions do not inhibit proteasome function. As a control, you can pre-treat cells with a proteasome inhibitor like bortezomib, which should prevent this compound-mediated degradation.[2][7] | |
| Degradation of this compound in the cell culture medium. | While specific stability data for this compound in various media is not readily available, PROTACs can be susceptible to degradation. Minimize the time the compound is in the media before and during the experiment. Consider replenishing the media with fresh this compound for longer time-point experiments. | |
| High cell toxicity or off-target effects observed. | Concentration of this compound is too high. | Lower the concentration of this compound. Determine the IC50 for toxicity in your cell line using a cell viability assay. |
| Off-target effects of the molecule. | While this compound has been shown to be relatively selective for BRD4 degradation, off-target effects are possible.[9] Perform proteomic analysis to identify other proteins that may be affected. As a control, use JQ1, the BRD4-binding component of this compound, to distinguish between effects due to BRD4 inhibition and BRD4 degradation.[2][7] | |
| Variability in experimental results. | Inconsistent preparation of this compound solutions. | Ensure accurate and consistent preparation of stock and working solutions. Use fresh dilutions for each experiment. |
| Cell culture conditions are not standardized. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
Experimental Protocols
Protocol 1: Assessment of this compound Mediated BRD4 Degradation by Western Blot
This protocol outlines the steps to determine the effectiveness of this compound in degrading BRD4 in a selected cell line.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cell line of interest (e.g., 231MFP)
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare working solutions in complete cell culture medium at the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO). Incubate for the desired amount of time (e.g., 3 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
Protocol 2: General Workflow for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for evaluating the stability of a compound like this compound in cell culture media using LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium of interest (e.g., DMEM + 10% FBS) at a known concentration (e.g., 1 µM).
-
Prepare a control sample of this compound in a simple buffer (e.g., PBS) or acetonitrile.
-
-
Incubation: Incubate the samples at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), collect an aliquot from each sample.
-
Sample Processing:
-
To each aliquot, add a protein precipitation agent like cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in the cell culture medium.
-
Visualizations
Caption: Mechanism of this compound induced BRD4 degradation.
Caption: General workflow for stability assessment.
References
- 1. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
Technical Support Center: Optimizing CCW 28-3 Treatment Time
Welcome to the technical support center for the CCW 28-3 BRD4 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal degradation of the target protein, BRD4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), that targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation.[1] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase RNF4.[2][3][4] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][4][5]
Q2: What is the target protein of this compound?
A2: The primary target of this compound is BRD4, a member of the BET family of proteins.[1]
Q3: Which E3 ligase does this compound recruit?
A3: this compound recruits the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).[2][3][4]
Q4: What is a recommended starting concentration and treatment time for this compound?
A4: Based on published data, a concentration of 1 µM this compound for 3 hours has been shown to induce BRD4 degradation in 231MFP breast cancer cells.[4] However, for optimal results in your specific cell line, it is highly recommended to perform a dose-response and time-course experiment.
Q5: What are essential negative controls for my this compound experiment?
A5: To ensure the observed degradation is specific to the mechanism of this compound, the following negative controls are crucial:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either BRD4 or RNF4, but has similar physical properties.
-
E3 Ligase Ligand Only: The small molecule portion of this compound that binds to RNF4 to control for effects independent of BRD4 degradation.
-
Target Ligand Only (JQ1): The small molecule portion of this compound that binds to BRD4 to differentiate between degradation and simple inhibition.[5]
-
Proteasome Inhibitor (e.g., MG132 or Bortezomib): Pre-treatment with a proteasome inhibitor should rescue the degradation of BRD4, confirming the involvement of the ubiquitin-proteasome system.[4][5]
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak BRD4 degradation | 1. Suboptimal this compound concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50). |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal incubation period. | |
| 3. Low cell permeability of this compound. | 3. Consider using a different cell line or modifying experimental conditions to potentially enhance uptake. | |
| 4. Low expression of RNF4 E3 ligase in the cell line. | 4. Verify the expression level of RNF4 in your cell line via Western blot or qPCR. | |
| "Hook Effect" observed (degradation decreases at high concentrations) | Formation of binary complexes (this compound with either BRD4 or RNF4) instead of the productive ternary complex. | Test lower concentrations of this compound to find the optimal range for maximal degradation. A full dose-response curve will help identify the peak of degradation before the hook effect takes over.[2] |
| Inconsistent results between experiments | 1. Variation in cell culture conditions (passage number, confluency). | 1. Standardize cell culture protocols, including seeding density and passage number. |
| 2. Instability of this compound in media. | 2. Prepare fresh solutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response) of this compound
This protocol outlines the steps to identify the optimal concentration of this compound for BRD4 degradation.
Materials:
-
Cell line of interest (e.g., 231MFP)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for a fixed time (e.g., 3 hours, based on initial data).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BRD4.
-
Incubate with a loading control antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the BRD4 band intensity to the loading control. Plot the normalized BRD4 levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Protocol 2: Determining the Optimal Treatment Time (Time-Course) for this compound
This protocol is for identifying the optimal treatment duration for maximal BRD4 degradation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 or a concentration that gives significant degradation from Protocol 1).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized BRD4 protein levels against time to visualize the degradation kinetics and determine the time to reach maximal degradation.
Quantitative Data Summary
The following table summarizes the expected outcomes of the dose-response and time-course experiments. The values are illustrative and will need to be determined experimentally for your specific system.
| Parameter | Description | Example Value |
| DC50 | The concentration of this compound that results in 50% of the maximal degradation of BRD4. | 50 nM |
| Dmax | The maximal percentage of BRD4 degradation achieved with this compound treatment. | >90% |
| T_half-max | The time required to reach half of the maximal BRD4 degradation. | 4 hours |
| T_max | The time point at which the maximal degradation of BRD4 is observed. | 12 hours |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of BRD4 degradation induced by this compound.
Experimental Workflow for Optimizing Treatment Time
Caption: Workflow for determining the optimal this compound treatment time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
dealing with CCW 28-3 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD4 degrader, CCW 28-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for targeted protein degradation. It functions by simultaneously binding to the BRD4 protein (a member of the BET bromodomain family) and the RNF4 E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation approach allows for the selective removal of BRD4 protein from cells.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a chemical tool to study the biological functions of BRD4 through its acute depletion in cells. By observing the cellular consequences of BRD4 degradation, researchers can investigate its role in gene transcription, cell cycle progression, and the development of diseases such as cancer.
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark place. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide for Insolubility Issues
Insolubility and precipitation are common challenges encountered when working with complex organic molecules like PROTACs. This guide provides solutions to common issues.
| Problem | Potential Cause | Solution |
| This compound powder will not dissolve in aqueous buffers (e.g., PBS). | High hydrophobicity of the molecule. | This compound has very low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution before further dilution into aqueous buffers. |
| Precipitation is observed immediately upon diluting the DMSO stock solution into cell culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The final DMSO concentration may be too low to maintain solubility. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Increase the final DMSO concentration in your media (while staying within the tolerable limits for your cell line, typically ≤0.5%). - Add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations. |
| The compound precipitates out of solution over time during the experiment. | The compound is unstable in the experimental conditions (e.g., temperature, pH, interaction with media components). | - Minimize the time the compound spends in the final diluted solution before being added to cells. - If the experiment allows, consider using a co-solvent system. For in vivo studies, formulations with PEG300, Tween 80, or corn oil have been suggested for similar compounds.[2] - Ensure the pH of your final solution is within a stable range for the compound. |
| Inconsistent experimental results, possibly due to partial precipitation. | Incomplete dissolution of the initial stock or precipitation during dilutions. | - After preparing the DMSO stock, visually inspect the solution for any undissolved particles. If necessary, brief sonication or gentle warming (to no more than 37°C) can aid dissolution. - Prepare fresh dilutions from the stock solution for each experiment to avoid using solutions that may have started to precipitate. |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Good | A stock solution of a related compound, CCW16, can be prepared at 25 mg/mL.[1] It is recommended to start with a similar concentration for this compound and adjust as needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Limited | May be used as a co-solvent but is unlikely to be a good primary solvent for high concentrations. |
| Water / PBS | Poor | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If needed, briefly sonicate the solution in a water bath or gently warm to 37°C to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: BRD4 Degradation Assay in Cultured Cells
-
Materials: Cultured cells (e.g., a human cancer cell line known to express BRD4), complete cell culture medium, this compound stock solution (in DMSO), DMSO (vehicle control), lysis buffer, and reagents for Western blotting.
-
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) to allow for BRD4 degradation.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using an appropriate lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the levels of BRD4 protein by Western blotting using a specific anti-BRD4 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualizations
Signaling Pathway of this compound Mediated BRD4 Degradation
References
Technical Support Center: Interpreting Unexpected Results in CCW 28-3 Experiments
Disclaimer: CCW 28-3 is a PROTAC (PROteolysis TArgeting Chimera) that recruits the RNF4 E3 ligase to degrade the BRD4 protein.[1][2] This guide addresses researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with this and similar targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule known as a PROTAC.[2] It works by inducing the degradation of its target protein, Bromodomain-containing protein 4 (BRD4), through the ubiquitin-proteasome system.[3][4] It consists of three parts: a ligand that binds to BRD4 (a derivative of JQ1), a ligand that binds to the E3 ubiquitin ligase RNF4 (CCW16), and a linker connecting the two.[1][2] By bringing BRD4 and RNF4 into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][4] This event-driven, catalytic mechanism allows for the removal of the target protein, which can be more effective than traditional inhibition.[3][5]
Q2: What are the expected outcomes of a successful this compound experiment?
In a successful experiment, treatment of a responsive cell line with this compound should lead to a significant, concentration-dependent reduction in BRD4 protein levels. This can be measured by techniques such as Western blotting or proteomics. Consequently, a decrease in the expression of BRD4 target genes (e.g., c-MYC) and a desired phenotypic outcome, such as decreased cell proliferation or induction of apoptosis, should be observed.
Q3: At what concentration should I see an effect with this compound?
The effective concentration of this compound can vary depending on the cell line, experimental conditions, and duration of treatment. While specific DC50 (concentration for 50% degradation) values for this compound in various cell lines are not extensively published in the provided search results, it is noted that its degradation efficiency has been described as "modest" compared to other established degraders, suggesting that higher concentrations may be needed.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Unexpected Results
Issue 1: No or low degradation of BRD4 is observed after this compound treatment.
Possible Cause 1: Suboptimal Compound Concentration or Stability
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and vary the incubation time. PROTACs can exhibit a "hook effect," where very high concentrations can be less effective due to the formation of binary complexes instead of the required ternary complex, so a broad concentration range is important.[6]
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If possible, confirm the identity and purity of your batch of this compound using analytical methods.
-
Possible Cause 2: Low Expression of Necessary Cellular Machinery
-
Troubleshooting Steps:
-
Check RNF4 Expression: The activity of this compound is dependent on the presence of the RNF4 E3 ligase.[3] Use Western blotting or qPCR to confirm that your cell line expresses sufficient levels of RNF4.
-
Ensure Proteasome Function: Since this compound relies on the proteasome for protein degradation, its activity can be diminished if proteasome function is compromised.[3][5] As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132); this should rescue the degradation of BRD4.
-
Possible Cause 3: Cell Line Insensitivity
-
Troubleshooting Steps:
-
Use a Positive Control Cell Line: If possible, test this compound in a cell line known to be sensitive to BRD4 degradation to ensure your experimental setup is working correctly.
-
Consider Cellular Uptake: The compound may not be efficiently entering the cells. Physicochemical properties can affect bioavailability in in vitro systems.[7]
-
Issue 2: High cellular toxicity is observed, even at low concentrations.
Possible Cause 1: Off-Target Effects
-
Troubleshooting Steps:
-
Distinguish Toxicity from On-Target Effects: The intended effect of BRD4 degradation is often anti-proliferative. To determine if the observed toxicity is due to off-target effects, you can use a negative control. An ideal negative control would be a molecule where one of the ligands (either for BRD4 or RNF4) is inactive.
-
Evaluate Off-Target Liabilities: Small molecules can interact with multiple unintended targets, which can lead to toxicity.[8][9] While specific off-target effects of this compound are not detailed, this is a common challenge in drug development.[10]
-
Possible Cause 2: Formulation or Solvent Issues
-
Troubleshooting Steps:
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Run a vehicle-only control.
-
Assess Compound Solubility: Poor solubility can lead to compound precipitation, which can cause non-specific cellular stress and toxicity. Visually inspect your treatment media for any signs of precipitation.
-
Issue 3: Results from biochemical/biophysical assays do not correlate with cell-based assay results.
Possible Cause: Discrepancy Between In Vitro and Cellular Environments
-
Troubleshooting Steps:
-
Assess Cell Permeability: A compound may show high affinity in a biochemical assay but have poor cell permeability, preventing it from reaching its intracellular target.[7]
-
Consider Compound Stability in Media: The compound might be unstable in the cell culture medium over the time course of the experiment.
-
Impact of the Cellular Milieu: The complex intracellular environment can affect drug-protein interactions in ways that are not captured in simplified in vitro systems.[11][12] Factors like pH and the presence of other interacting molecules can play a role.[13]
-
Data and Protocols
Quantitative Data Summary
The following table summarizes the reported binding affinity for the RNF4 ligand (CCW16) and the resulting PROTAC (this compound).
| Compound | Target | Assay Type | IC50 |
| CCW16 | RNF4 | Competitive Inhibition | 1.8 µM[4] |
| This compound | RNF4 | Competitive Inhibition | 0.54 µM[4] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control to determine the relative decrease in BRD4 levels.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add this compound at various concentrations in triplicate. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Mechanism of action for the PROTAC this compound.
Caption: Troubleshooting flowchart for lack of BRD4 degradation.
Caption: General experimental workflow for testing this compound.
References
- 1. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCW 28-3-Mediated Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CCW 28-3 to induce the degradation of BRD4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3][4] It is a heterobifunctional molecule composed of JQ1, a ligand that binds to the BET bromodomain family of proteins (including BRD4), and CCW 16, a covalent ligand that recruits the E3 ubiquitin ligase Ring finger protein 4 (RNF4).[2][3] By simultaneously binding to BRD4 and RNF4, this compound forms a ternary complex that leads to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[2][3][4]
Q2: What are the key differences between this compound and other JQ1-based degraders like MZ1?
While both this compound and MZ1 are JQ1-based PROTACs that degrade BET proteins, they recruit different E3 ligases. This compound recruits RNF4, whereas MZ1 recruits VHL.[4][5] This difference in E3 ligase recruitment can lead to variations in degradation efficiency, potency, and selectivity. For instance, this compound has been reported to be less potent than MZ1 but shows selectivity for BRD4 over other BET family members like BRD2 and BRD3.[5]
Q3: What is the role of the covalent bond in this compound's function?
This compound contains a reactive moiety (derived from CCW 16) that forms a covalent bond with a cysteine residue in the RNF4 E3 ligase.[3][6] This covalent engagement can offer advantages in terms of target occupancy and duration of action.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions & Control Experiments |
| No BRD4 Degradation Observed | 1. Compound Inactivity: The this compound compound may be degraded or inactive. 2. Cell Line Insensitivity: The cell line may have low expression of RNF4 or other essential components of the ubiquitin-proteasome system. 3. Incorrect Dosing: The concentration of this compound may be too low or too high (leading to the "hook effect").[7] 4. Suboptimal Treatment Duration: The incubation time may be insufficient to observe degradation. | Solutions: 1. Verify compound integrity via analytical methods (e.g., LC-MS). 2. Confirm RNF4 expression in your cell line using Western blot or qPCR. 3. Perform a dose-response experiment over a wide concentration range (e.g., 0.01 µM to 10 µM). 4. Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours). Control Experiments: - Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. This should rescue BRD4 from degradation.[5] - RNF4 Knockdown/Knockout: Use siRNA or CRISPR to reduce RNF4 expression. This should abrogate this compound-mediated BRD4 degradation. |
| High Off-Target Effects | 1. JQ1-related Off-Targets: JQ1 itself can have effects independent of BRD4 degradation. 2. RNF4 Ligand Off-Targets: The CCW 16 moiety may interact with other proteins. | Solutions: 1. Perform global proteomic analysis (e.g., TMT-based quantitative proteomics) to identify affected proteins.[5] Control Experiments: - JQ1 Treatment: Treat cells with JQ1 alone at a similar concentration to that used for this compound to identify JQ1-specific effects.[5] - Inactive Epimer Control: Synthesize and test an inactive epimer of JQ1 within the this compound structure. This molecule should not bind BRD4 and thus should not induce its degradation. |
| Inconsistent Results | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered protein expression. 2. Inconsistent Cell Density: Variations in cell density at the time of treatment can affect compound efficacy. 3. Variability in Reagent Preparation: Inconsistent preparation of this compound stock solutions. | Solutions: 1. Use cells within a defined low passage number range. 2. Ensure consistent cell seeding density for all experiments. 3. Prepare fresh stock solutions of this compound and use them for a limited time. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Note that these values can vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line | Reference |
| BRD4 Degradation DC50 | ~1 µM | 231MFP | [5] |
| RNF4 Binding IC50 (for CCW 16) | 1.8 µM | In vitro | [2] |
| RNF4 Binding IC50 (for this compound) | 0.54 µM | In vitro | [2] |
| Time to Onset of Degradation | ~1 hour | 231MFP | [5] |
Experimental Protocols
1. Western Blot for BRD4 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (and controls) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensities to determine the extent of BRD4 degradation.
2. Proteasome Inhibition Control
-
Cell Seeding: Plate cells as described above.
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours.
-
Co-treatment: Add this compound to the media already containing the proteasome inhibitor and incubate for the desired degradation time.
-
Analysis: Perform Western blotting for BRD4 as described above.
3. RNF4 Knockdown Control
-
siRNA Transfection: Transfect cells with siRNA targeting RNF4 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for RNF4 knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm RNF4 knockdown by Western blot or qPCR.
-
Treatment: Treat the remaining cells with this compound.
-
Analysis: Perform Western blotting for BRD4 to assess if RNF4 knockdown prevents degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-mediated BRD4 degradation.
Caption: A logical workflow for troubleshooting lack of BRD4 degradation.
References
- 1. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
assessing the hook effect with high concentrations of CCW 28-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of CCW 28-3, specifically addressing the potential for the hook effect in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel and potent covalent degrader of the protein BRD4.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), which links a BRD4 inhibitor to a recruiter for the RNF4 E3 ligase.[4][5] This mechanism induces the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2][3][4][5] It is intended for research use only.[1][4]
Q2: What is the "hook effect"?
A2: The hook effect, also known as the prozone phenomenon, is an immunological artifact that occurs in "sandwich" immunoassays when the analyte concentration is excessively high.[6][7] This high concentration of analyte saturates both the capture and detection antibodies simultaneously, which prevents the formation of the antibody-analyte "sandwich".[7][8] This inhibition leads to a paradoxical decrease in the assay signal, resulting in a falsely low or even negative reading despite the high analyte concentration.[7][9][10] This phenomenon is particularly relevant for one-step immunoassays.[6][10]
Q3: Why is assessing the hook effect important when working with high concentrations of this compound?
A3: When quantifying this compound or its effects on BRD4 levels using a sandwich immunoassay (e.g., ELISA), very high concentrations of the analyte can lead to the hook effect. This would result in an underestimation of the actual concentration, potentially leading to incorrect interpretations of experimental data, such as dose-response curves or pharmacokinetic studies.
Q4: How can I determine if my assay is affected by the hook effect?
A4: The most common and effective method to test for the hook effect is to analyze a sample in a serial dilution series. If a diluted sample yields a higher concentration reading (after correcting for the dilution factor) than a more concentrated sample, the hook effect is likely occurring.[10][11]
Troubleshooting Guide
Issue: Unexpectedly low signal or concentration reading in samples expected to have high levels of this compound or its target protein.
This could be indicative of the high-dose hook effect. Follow the steps below to diagnose and mitigate this issue.
Step 1: Perform a Serial Dilution Experiment
The primary method for identifying a hook effect is to dilute the sample and re-measure.
Experimental Protocol: Serial Dilution for Hook Effect Assessment
-
Sample Preparation : Prepare a sample that is suspected to have a high concentration of the analyte (e.g., this compound or BRD4).
-
Dilution Series : Create a series of dilutions from the initial sample. Recommended dilution factors are 1:10, 1:100, and 1:1000. Use the same assay buffer for dilutions to maintain a consistent matrix.
-
Assay Performance : Run the undiluted sample and all dilutions in the immunoassay according to the manufacturer's protocol. It is crucial to include appropriate controls and standards.
-
Data Analysis :
-
Calculate the concentration of the analyte in each diluted sample based on the standard curve.
-
Multiply the measured concentration by the corresponding dilution factor to obtain the corrected concentration for each dilution.
-
-
Interpretation :
-
No Hook Effect : If the corrected concentrations are consistent across the dilution series and with the undiluted sample, there is no evidence of a hook effect in the tested concentration range.
-
Hook Effect Present : If the corrected concentration increases with increasing dilution, this confirms the presence of the hook effect in the more concentrated samples.[10][11] The highest corrected concentration value is likely the most accurate.
-
Step 2: Data Interpretation and Mitigation
Once the hook effect is confirmed, you can use the following table to structure your data and determine the optimal dilution for your samples.
Data Presentation: Example of Hook Effect Assessment
| Sample ID | Dilution Factor | Measured Concentration (ng/mL) | Corrected Concentration (ng/mL) | Interpretation |
| Sample A | 1 (Neat) | 150 | 150 | Hook Effect Suspected |
| Sample A | 10 | 250 | 2500 | Hook Effect Confirmed |
| Sample A | 100 | 45 | 4500 | Approaching True Value |
| Sample A | 1000 | 5 | 5000 | Within Linear Range |
| Sample A | 10000 | 0.48 | 4800 | Within Linear Range |
In this example, the undiluted sample shows a falsely low result. The corrected concentration increases with dilution, peaking at the 1:1000 dilution, indicating this is the most accurate measurement.
Mitigation Strategy:
-
Based on the pilot experiment, establish a standard dilution protocol for all high-concentration samples to ensure they fall within the linear, reliable range of the assay. For the example above, a 1:1000 dilution would be appropriate.
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: Mechanism of the high-dose hook effect in a sandwich immunoassay.
Caption: Experimental workflow for assessing the hook effect.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 6. Hook effect - Wikipedia [en.wikipedia.org]
- 7. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myadlm.org [myadlm.org]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing RNF4 Recruitment by CCW 28-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of RNF4 recruitment by the PROTAC CCW 28-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase RNF4, bringing them into close proximity.[4] This induced proximity facilitates the RNF4-mediated ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4][5] The degradation of BRD4, a key regulator of oncogenes like c-Myc, leads to anti-proliferative effects in cancer cells.[6]
Q2: What is the role of RNF4 in the this compound-mediated degradation of BRD4?
RNF4 is a RING-finger containing E3 ubiquitin ligase that specifically recognizes and ubiquitinates poly-SUMOylated proteins, targeting them for proteasomal degradation.[2][7] In the context of this compound, the PROTAC acts as a molecular bridge to recruit RNF4 to BRD4, which may not be a natural substrate of RNF4. This recruitment is essential for the subsequent ubiquitination and degradation of BRD4.[8] The mechanism is dependent on a functional ubiquitin-proteasome system.[5][8]
Q3: What are the key advantages of using a PROTAC like this compound compared to a traditional inhibitor?
PROTACs offer several advantages over traditional small molecule inhibitors:
-
Catalytic Mode of Action: PROTACs can be used at sub-stoichiometric concentrations as they are released after inducing ubiquitination and can participate in multiple rounds of degradation.[4][9]
-
Overcoming Resistance: They can be effective against target proteins that have developed resistance to inhibitors.
-
Targeting "Undruggable" Proteins: PROTACs can target proteins that lack a suitable active site for inhibition.[9]
-
Enhanced Selectivity: The requirement for the formation of a stable ternary complex (PROTAC-target-E3 ligase) can lead to improved selectivity compared to inhibitors.[10]
Q4: In which cellular compartments does RNF4 primarily localize?
RNF4 is predominantly localized in the nucleus, with enrichment in nuclear bodies.[1][11] It can also be found in the cytoplasm and associated with the cytoskeleton.[1][12] This nuclear localization is relevant for its role in regulating the degradation of nuclear proteins like BRD4.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or poor degradation of BRD4 | 1. Inactive or degraded this compound: Improper storage or handling. | - Ensure this compound is stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO).- Prepare fresh working solutions for each experiment. |
| 2. Low RNF4 expression in the cell line: The efficacy of this compound is dependent on the presence of RNF4. | - Verify RNF4 expression levels in your chosen cell line by Western blot or qPCR.- Consider using a cell line with known high RNF4 expression as a positive control. | |
| 3. Inefficient ternary complex formation: The PROTAC may not be effectively bridging BRD4 and RNF4. | - Perform a co-immunoprecipitation (Co-IP) experiment to confirm the formation of the BRD4-CCW 28-3-RNF4 ternary complex. | |
| 4. Impaired proteasome function: The proteasome is essential for degrading ubiquitinated BRD4. | - Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132 alongside a compound known to induce degradation. A rescue of the target protein in the presence of the proteasome inhibitor confirms a functional proteasome pathway.[13] | |
| 5. Inappropriate experimental conditions: Incorrect concentration, treatment time, or cell density. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 to 10 µM) to determine the optimal concentration.- Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. | |
| "Hook Effect" observed (reduced degradation at high concentrations) | Formation of binary complexes: At high concentrations, this compound can form binary complexes with either BRD4 or RNF4, preventing the formation of the productive ternary complex. | - Perform a full dose-response curve, including lower concentrations, to identify the optimal degradation window and avoid the hook effect.[14] |
| Variability in results between experiments | 1. Inconsistent cell health or passage number: Cellular responses can vary with cell health and passage number. | - Use cells within a consistent and low passage number range.- Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| 2. Inconsistent reagent preparation: | - Prepare fresh dilutions of this compound and other reagents for each experiment. | |
| Off-target effects observed | This compound may interact with other cellular proteins. | - Perform proteomic analysis to identify other proteins that are degraded upon this compound treatment.[8]- Use a negative control compound that binds to BRD4 but not RNF4 (e.g., JQ1) or a compound that binds to RNF4 but not BRD4 to distinguish between on-target and off-target effects.[5][8] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 for RNF4 binding | 0.54 µM | Competitive Activity-Based Protein Profiling (ABPP) | N/A (Pure protein) | [8][15] |
| BRD4 Degradation | Time and dose-responsive | Western Blot | 231MFP breast cancer cells | [8] |
| DC50 (50% Degradation Concentration) | ~0.1 µM (estimated from dose-response curve) | Western Blot | 231MFP breast cancer cells | [16] |
Experimental Protocols
Cellular BRD4 Protein Degradation Assay (Western Blot)
This protocol is for determining the degradation of BRD4 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., 231MFP)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Bortezomib) (optional, for mechanism validation)
-
JQ1 (optional, as a non-degrading binding control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-RNF4 (optional), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or for a time-course (e.g., 2, 4, 8, 16, 24 hours at a fixed concentration). Include a DMSO vehicle control. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-CCW 28-3-RNF4 ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Co-IP lysis buffer (non-denaturing, e.g., containing 1% Triton X-100)
-
Anti-BRD4 or anti-RNF4 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with DMSO or this compound using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-BRD4) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against BRD4 and RNF4 to detect the co-immunoprecipitated protein. An increased RNF4 signal in the BRD4 IP from this compound-treated cells compared to the DMSO control indicates ternary complex formation.
Signaling Pathways and Workflows
Caption: Mechanism of this compound mediated BRD4 degradation.
Caption: Western Blot workflow for BRD4 degradation assay.
Caption: Co-Immunoprecipitation workflow for ternary complex detection.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. RNF4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. The Sumo-targeted ubiquitin ligase RNF4 regulates the localization and function of the HTLV-1 oncoprotein Tax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
strategies to improve the selectivity of CCW 28-3
Welcome to the technical support center for CCW 28-3, a PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation and guide strategies for improving the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively target the epigenetic reader protein BRD4 for degradation.[1][2] It consists of three key components:
-
A warhead: A ligand derived from JQ1, which binds to the bromodomain of BRD4.[3]
-
An E3 ligase recruiter: A ligand, CCW 16, that binds to the E3 ubiquitin ligase RNF4.[3]
-
A linker: A chemical moiety that connects the warhead and the E3 ligase recruiter.
By simultaneously binding to both BRD4 and RNF4, this compound forms a ternary complex that brings the E3 ligase in close proximity to BRD4. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[4][5]
Q2: What is the selectivity profile of this compound?
This compound has been shown to induce the degradation of BRD4 without causing the degradation of other BET family members, BRD2 and BRD3.[4][5] However, like many chemical probes, off-target effects are possible. Proteomic studies have identified a limited number of potential off-target proteins.[6]
Q3: I am observing no or low degradation of BRD4. What are the possible reasons?
Several factors could contribute to a lack of BRD4 degradation. Consider the following troubleshooting steps:
-
Cellular Permeability: PROTACs are relatively large molecules and may have poor cell permeability. If you suspect this is an issue, consider modifying the linker to improve physicochemical properties.[7]
-
E3 Ligase Expression: The targeted E3 ligase, RNF4, must be expressed in your cell line of choice. Verify RNF4 expression levels using techniques like Western blotting or qPCR.
-
Ternary Complex Formation: The formation of a stable BRD4-CCW 28-3-RNF4 ternary complex is crucial for degradation. Issues with complex formation can hinder efficacy.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (BRD4-CCW 28-3 or this compound-RNF4) instead of the productive ternary complex, leading to reduced degradation. It is essential to perform a dose-response experiment to identify the optimal concentration range.[7][8]
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock to maintain its chemical integrity.
Q4: How can I improve the selectivity of this compound?
Improving the selectivity of a PROTAC is a key aspect of probe and drug development. Here are several strategies that can be explored:
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for the geometry of the ternary complex and can significantly impact selectivity.[4] Systematic modifications to the linker can identify variants with improved selectivity profiles.
-
Warhead Modification: While the JQ1 warhead is well-characterized, subtle modifications could potentially enhance its selectivity for BRD4 over other bromodomain-containing proteins.
-
E3 Ligase Ligand Modification: Altering the CCW 16 moiety could modulate the interaction with RNF4 and influence the overall selectivity of the PROTAC.
-
Enhancing Ternary Complex Cooperativity: Designing modifications that promote positive cooperativity in the formation of the ternary complex can lead to greater selectivity for the intended target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No BRD4 Degradation | Poor cell permeability of this compound. | Modify the linker to improve physicochemical properties. Consider using cell lines with higher endocytic activity. |
| Low or no expression of RNF4 E3 ligase in the cell line. | Confirm RNF4 expression by Western blot or qPCR. Choose a cell line with known RNF4 expression. | |
| Inefficient ternary complex formation. | Perform biophysical assays (e.g., TR-FRET, SPR) to assess ternary complex formation. Consider linker modifications to improve complex stability. | |
| "Hook Effect" at high concentrations. | Perform a wide dose-response curve to identify the optimal concentration for degradation. Test lower concentrations (nM to low µM range).[7] | |
| High Off-Target Effects | Promiscuous binding of the warhead or E3 ligase ligand. | Use a more selective warhead for BRD4. Modify the CCW 16 ligand to enhance RNF4-specific binding. |
| Unfavorable ternary complex conformations leading to off-target degradation. | Systematically modify the linker (length, composition, and attachment points) to alter the geometry of the ternary complex. | |
| Degradation of proteins that interact with BRD4. | Perform co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) to identify BRD4 interactors that may be co-degraded. | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, confluency, and seeding density for all experiments. |
| Instability of this compound in culture media. | Assess the stability of this compound in your specific cell culture media over the experimental time course. |
Quantitative Data
While specific DC50 and Dmax values for this compound can vary between cell lines and experimental conditions, the following table provides a template for summarizing key quantitative data. Researchers should determine these values empirically in their system of interest.
| Parameter | Description | Typical Range (Literature) | Experimental Protocol |
| DC50 | The concentration of this compound that induces 50% degradation of BRD4. | Sub-micromolar to low micromolar | See "Protocol for Determining DC50 and Dmax" |
| Dmax | The maximum percentage of BRD4 degradation achieved. | Varies | See "Protocol for Determining DC50 and Dmax" |
| Selectivity | Degradation of BRD4 vs. other BET family members (BRD2, BRD3). | Selective for BRD4 | Western Blotting |
| Off-Targets | Proteins other than BRD4 that are degraded by this compound. | A limited number of off-targets have been identified.[6] | Quantitative Proteomics (Mass Spectrometry) |
Experimental Protocols
Protocol for Determining DC50 and Dmax of this compound
Objective: To determine the potency (DC50) and efficacy (Dmax) of this compound in degrading BRD4 in a specific cell line.
Materials:
-
Cell line of interest (e.g., 231MFP breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD4 antibody and the anti-loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Plot the percentage of BRD4 remaining against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes BRD4 in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Western blotting reagents as described above
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 3-5x DC50) and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler. Include a non-heated control.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and perform a Western blot for BRD4 as described in the previous protocol.
-
Data Analysis:
-
Quantify the BRD4 band intensities for each temperature point for both the this compound-treated and vehicle-treated samples.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of BRD4 upon compound binding, confirming target engagement.
-
Protocol for Global Proteomics to Identify Off-Targets
Objective: To perform an unbiased assessment of changes in the cellular proteome following treatment with this compound to identify potential off-target proteins.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Negative control (optional, e.g., a structurally similar but inactive molecule)
-
Reagents for cell lysis and protein digestion (e.g., urea, DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (at 1x and 10x the DC50), a vehicle control, and an optional negative control for a defined period (e.g., 6-24 hours). Lyse the cells and extract the proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with a different isobaric tag (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Use proteomics software to identify and quantify the proteins in each sample.
-
Determine the relative abundance of each protein in the this compound-treated samples compared to the controls.
-
Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets of this compound-mediated degradation.
-
-
Validation: Validate potential off-targets using an orthogonal method, such as Western blotting, with specific antibodies.
Visualizations
Figure 1. Mechanism of action of this compound-mediated BRD4 degradation.
Figure 2. Experimental workflow for improving the selectivity of this compound.
Figure 3. Troubleshooting logic for lack of BRD4 degradation.
References
- 1. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Head-to-Head Comparison of BET Protein Degraders: CCW 28-3 and ARV-771
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed head-to-head comparison of two notable BET (Bromodomain and Extra-Terminal) protein degraders: CCW 28-3 and ARV-771. Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate BET proteins, which are critical regulators of gene expression and are implicated in various diseases, including cancer. This guide offers an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.
Mechanism of Action and Cellular Signaling
Both this compound and ARV-771 are heterobifunctional molecules that induce the degradation of BET proteins, but they achieve this by recruiting different E3 ubiquitin ligases.
ARV-771 is a pan-BET degrader, meaning it targets BRD2, BRD3, and BRD4 for degradation.[1][2] It accomplishes this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the BET protein, ARV-771, and the VHL E3 ligase leads to the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[1][2] This degradation of BET proteins disrupts downstream signaling pathways, including the suppression of c-MYC and androgen receptor (AR) signaling, which are crucial for the growth of certain cancers like castration-resistant prostate cancer (CRPC).[2][3]
This compound , on the other hand, is a BRD4-selective degrader that recruits the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase.[1][4] This specificity for BRD4 and the recruitment of a different E3 ligase distinguish it from ARV-771. The underlying principle remains the same: formation of a BRD4-CCW 28-3-RNF4 ternary complex triggers the ubiquitination and subsequent proteasomal degradation of BRD4.[1][4]
Figure 1: Signaling pathways of ARV-771 and this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ARV-771, focusing on their degradation potency and cellular activity.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | Dmax (Degradation) | IC50 (Proliferation) | Reference(s) |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | 22Rv1 (CRPC) | < 5 nM | Not explicitly stated, but western blots show near-complete degradation | < 1 nM (for c-MYC depletion) | [2][3] |
| VCaP (CRPC) | < 5 nM | Not explicitly stated | Potent antiproliferative effect | [2] | |||
| LnCaP95 (CRPC) | < 5 nM | Not explicitly stated | Potent antiproliferative effect | [2] | |||
| This compound | BRD4 | RNF4 | 231MFP (Breast Cancer) | Not explicitly stated; dose-dependent degradation observed, with significant degradation at 1 µM | Incomplete degradation observed in published western blots | Not reported | [1][4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficiency. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration required to inhibit cell proliferation by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for key experiments used to characterize this compound and ARV-771.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the degradation of target proteins.
Figure 2: General experimental workflow for Western Blotting.
Detailed Protocol (adapted from primary literature[2][4]):
-
Cell Culture and Treatment:
-
Culture cells (e.g., 231MFP for this compound, 22Rv1 for ARV-771) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., BRD4, BRD2, BRD3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.
-
Cell Viability Assay
This assay measures the effect of the degraders on cell proliferation and survival.
Detailed Protocol (adapted from primary literature[2]):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the degrader or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period, typically 72 hours.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot dose-response curves and use a non-linear regression model to determine the IC50 value.
-
Head-to-Head Performance Comparison
Potency and Efficacy:
ARV-771 demonstrates high potency as a pan-BET degrader, with DC50 values in the low nanomolar to sub-nanomolar range in multiple CRPC cell lines.[2][3] It effectively degrades BRD2, BRD3, and BRD4, leading to robust downstream effects such as c-MYC suppression and induction of apoptosis.[2] In vivo studies have shown that ARV-771 can lead to tumor regression in mouse xenograft models of CRPC.[2]
This compound has been shown to induce dose-dependent degradation of BRD4.[1][4] However, the available data suggests that its potency and maximal degradation (Dmax) may be lower compared to VHL-based degraders like ARV-771 and MZ1.[4] The primary study on this compound notes that the degradation of BRD4 was not as complete as that observed with other JQ1-based degraders.[4] Importantly, this compound demonstrates selectivity for BRD4 over other BET family members, which could be advantageous in certain therapeutic contexts.[5]
Selectivity:
ARV-771 is a pan-BET degrader, targeting BRD2, BRD3, and BRD4.[2] This broad activity against the BET family can be beneficial for targeting cancers that are dependent on multiple BET proteins.
This compound exhibits selectivity for BRD4.[5] This selective degradation of BRD4, while leaving BRD2 and BRD3 levels unaffected, could potentially lead to a different biological outcome and a more favorable side-effect profile in specific applications where BRD4 is the primary therapeutic target.
E3 Ligase Recruitment:
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. ARV-771's recruitment of the well-characterized VHL E3 ligase has been a successful strategy, leading to a highly potent degrader.[2] this compound's use of the RNF4 E3 ligase represents an expansion of the E3 ligase toolbox for PROTAC development.[1][4] While the degradation efficiency observed with this first-generation RNF4-recruiting PROTAC is modest, it provides a proof-of-concept for targeting this E3 ligase.[4]
Conclusion
Both this compound and ARV-771 are valuable research tools for studying the biological consequences of BET protein degradation.
-
ARV-771 stands out for its high potency and pan-BET degradation profile, supported by extensive in vitro and in vivo data demonstrating its therapeutic potential, particularly in CRPC. Its recruitment of the VHL E3 ligase is a well-established and effective approach.
-
This compound offers a unique profile with its selectivity for BRD4 and its novel recruitment of the RNF4 E3 ligase. While its degradation efficiency appears to be lower than that of ARV-771 in the currently available studies, its selectivity and the exploration of a new E3 ligase are significant contributions to the field of targeted protein degradation.
The choice between these two molecules will depend on the specific research question. For studies requiring potent, pan-BET degradation and in vivo efficacy, ARV-771 is a well-validated option. For investigations focused specifically on the role of BRD4 or exploring the utility of the RNF4 E3 ligase in targeted protein degradation, this compound provides a unique tool. Further optimization of RNF4-based degraders may lead to more potent and selective molecules in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single cell–resolution western blotting | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to BRD4 Degraders: The Selectivity Profile of CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, offering distinct advantages over traditional inhibition. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, and a growing number of these molecules are being developed to target the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, a key regulator of oncogene transcription. This guide provides an objective comparison of the selectivity profile of the RNF4-recruiting degrader, CCW 28-3, with other notable BRD4 degraders, supported by available experimental data.
Introduction to this compound and Comparative Degraders
This compound is a heterobifunctional PROTAC that induces the degradation of BRD4.[1][2][3] It is composed of the well-characterized BET inhibitor JQ1, which serves as the warhead for BRD4, linked to a covalent ligand, CCW16, that recruits the E3 ubiquitin ligase RNF4.[1][2] This mechanism of action, reliant on the proteasome and RNF4, sets it apart from many other BRD4 degraders that utilize different E3 ligases, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][5]
For a comprehensive comparison, this guide will focus on the following BRD4 degraders:
-
This compound: An RNF4-recruiting degrader.
-
MZ1: A VHL-recruiting degrader known for its preferential degradation of BRD4 over other BET family members.[5][6]
-
ZXH-3-26: A highly selective, CRBN-recruiting degrader of BRD4.[9][10][11][12]
Quantitative Performance of BRD4 Degraders
The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available data for this compound and its comparators. It is important to note that experimental conditions, such as cell lines and treatment durations, can significantly influence these values.
Table 1: Degradation Potency (DC50) of BRD4 Degraders
| Degrader | E3 Ligase Recruited | Target(s) | Cell Line | DC50 (nM) | Treatment Time | Reference |
| This compound | RNF4 | BRD4 | 231MFP | Not explicitly stated, but degradation shown at 1-10 µM | 3 hours | [13] |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 | Not Reported | [6] |
| H838 | 23 | Not Reported | [6] | |||
| HeLa | ~100 (for complete degradation) | Not Reported | [14] | |||
| dBET1 | CRBN | BRD2, BRD3, BRD4 | SUM149 | 0.43 µM (EC50) | Not Reported | [5][8] |
| ZXH-3-26 | CRBN | BRD4 (selective) | HEK293T | ~5 | 5 hours | [9][10][11] |
| HeLa | Not explicitly stated, but potent degradation shown at 100 nM | 6 hours | [9] |
Table 2: Degradation Selectivity of BRD4 Degraders
| Degrader | Selectivity Profile | Supporting Evidence | Reference |
| This compound | Degrades BRD4 without degrading BRD2 and BRD3. | Western blot analysis. Quantitative proteomic profiling identified BRD4 as a primary downregulated protein. | [15] |
| MZ1 | Preferential degradation of BRD4 over BRD2 and BRD3. | Western blot analysis shows complete degradation of BRD4 at 100 nM, while BRD2/3 require 2 µM for complete degradation. | [6] |
| dBET1 | Pan-BET degrader, affecting BRD2, BRD3, and BRD4. | Proteomics data shows degradation of BRD2, BRD3, and BRD4. | [7] |
| ZXH-3-26 | Highly selective for BRD4; does not degrade BRD2 or BRD3 at concentrations up to 10 µM. | Immunoblot analysis and whole proteome mass spectrometry show significant downregulation of only BRD4. | [9][12] |
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway
BRD4 plays a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery. Its degradation impacts several downstream pathways implicated in cancer, including those involving c-Myc and NFκB.[1][16]
Caption: BRD4 signaling pathway and its disruption by PROTAC-mediated degradation.
Experimental Workflow: Western Blotting for Protein Degradation
Western blotting is a fundamental technique to assess the degradation of a target protein following treatment with a PROTAC.
Caption: A generalized workflow for determining PROTAC-induced protein degradation via Western blot.
Experimental Workflow: Mass Spectrometry for Proteome-wide Selectivity
Mass spectrometry-based proteomics provides an unbiased, global view of a degrader's selectivity by quantifying changes across the entire proteome.
Caption: Workflow for assessing the proteome-wide selectivity of a PROTAC using mass spectrometry.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol provides a general framework for assessing BRD4 degradation.[5][17][18]
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa, 231MFP, MV4;11) in 6-well plates to achieve 70-80% confluency.[5] Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired duration (e.g., 3, 6, 12, 24 hours).[5][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[18]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Plot the normalized values against the PROTAC concentration to determine DC50 and Dmax values.[19]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol outlines a typical workflow for determining the proteome-wide selectivity of a degrader.[20][21][22]
-
Sample Preparation: Treat cells with the PROTAC degrader at a concentration known to induce degradation (e.g., 1 µM for this compound) and a vehicle control for a specified time (e.g., 3 hours).[13]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) or other isobaric labels to enable multiplexed analysis.[20]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins across the different conditions. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Conclusion
This compound is a valuable tool for studying the consequences of BRD4 degradation through the recruitment of the RNF4 E3 ligase. While it effectively degrades BRD4 with notable selectivity over other BET family members, its potency appears to be lower than some VHL- and CRBN-recruiting degraders like MZ1 and ZXH-3-26. The high selectivity of degraders such as ZXH-3-26 for BRD4 highlights the potential for fine-tuning PROTAC design to minimize off-target effects. The choice of a particular degrader will depend on the specific research question, including the desired E3 ligase pathway to be engaged and the required level of selectivity. The experimental protocols and workflows provided in this guide offer a starting point for the rigorous evaluation and comparison of these powerful research tools.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. lifesensors.com [lifesensors.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. shellchemtech.com [shellchemtech.com]
- 11. medkoo.com [medkoo.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
The Critical Role of Inactive Controls in CCW 28-3-Mediated Protein Degradation Studies
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as powerful tools to selectively eliminate proteins of interest. CCW 28-3 is one such PROTAC, designed to induce the degradation of the epigenetic reader protein BRD4 by recruiting the E3 ubiquitin ligase RNF4.[1][2][3] To ensure that the observed degradation of BRD4 is a direct result of the intended PROTAC mechanism and not due to off-target effects or general cytotoxicity, the use of a meticulously designed inactive control is an essential component of rigorous experimental design.
This guide compares the activity of this compound with a rationally designed inactive control, providing researchers with a framework for validating their experimental findings. The ideal inactive control for a PROTAC retains the overall chemical structure but is deficient in a key aspect of its mechanism of action. For this compound, which is composed of a BRD4-binding moiety (based on JQ1) and an RNF4-recruiting ligand, an effective inactive control can be synthesized by replacing the active (+)-JQ1 enantiomer with its inactive counterpart, (-)-JQ1.[4][5][6] This "inactive-CCW 28-3" is incapable of binding to BRD4, thus preventing the formation of the BRD4-PROTAC-RNF4 ternary complex required for degradation.
Comparative Analysis of Active vs. Inactive this compound
The primary functional difference between this compound and its inactive control lies in their ability to induce the degradation of BRD4. While this compound is expected to lead to a significant reduction in BRD4 protein levels in a dose- and time-dependent manner, the inactive control should have no discernible effect on BRD4 concentrations.[1][7]
| Compound | Target (POI) | E3 Ligase Recruited | Expected BRD4 Degradation (%) | Rationale for Activity/Inactivity |
| This compound | BRD4 | RNF4 | >80% | Contains the active (+)-JQ1 enantiomer, which binds to BRD4, and an RNF4 ligand, facilitating the formation of a ternary complex and subsequent proteasomal degradation of BRD4.[1][2] |
| Inactive-CCW 28-3 | None (no binding to BRD4) | RNF4 | <10% | Contains the inactive (-)-JQ1 enantiomer, which does not bind to BRD4, thereby preventing the formation of the ternary complex necessary for BRD4 degradation.[4][5] |
Experimental Protocols
To validate the differential activity of this compound and its inactive control, a series of well-defined experiments are necessary. The following protocols outline the key methodologies for assessing BRD4 protein levels in response to treatment with the active and inactive compounds.
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line expressing BRD4, such as 231MFP breast cancer cells or HeLa cells, is suitable for these experiments.[1][8]
-
Seeding: Cells should be seeded in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound and inactive-CCW 28-3 (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 3, 6, 12, 24 hours). A vehicle control (DMSO) should be included in all experiments.
2. Western Blot Analysis for BRD4 Degradation:
This protocol is designed to quantify the levels of BRD4 protein following treatment.[9][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or α-tubulin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.[10]
-
3. Proteomics Analysis (Optional):
For a more comprehensive understanding of the selectivity of this compound, a quantitative proteomics approach, such as Tandem Mass Tagging (TMT), can be employed. This will confirm that BRD4 is the primary protein degraded by this compound and not by the inactive control.[1][11][12]
Visualizing the Mechanism and Workflow
To further clarify the concepts presented, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 3. mdpi.com [mdpi.com]
- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
A Quantitative Proteomic Comparison of CCW 28-3 and Other BRD4-Targeting PROTACs
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of the BRD4-targeting PROTAC CCW 28-3 with other notable BRD4 degraders, focusing on their performance as evaluated by quantitative proteomics. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.
This compound is a heterobifunctional PROTAC that induces the degradation of the epigenetic reader protein BRD4. It achieves this by recruiting the RNF4 E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is composed of a JQ1 ligand, which binds to the bromodomains of BET (Bromodomain and Extra-Terminal domain) family proteins, connected via a linker to a CCW16 ligand that recruits the RNF4 E3 ligase.
Quantitative Comparison of BRD4 PROTACs
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the maximal percentage of protein degradation achievable. Furthermore, quantitative proteomics provides an unbiased approach to assess the selectivity of a PROTAC by measuring its effects on the entire proteome.
Below is a summary of the quantitative data for this compound and other well-characterized BRD4-targeting PROTACs, such as MZ1 and ARV-771.
| PROTAC | E3 Ligase Recruited | Target(s) | Cell Line | DC50 | Dmax | Selectivity Profile |
| This compound | RNF4 | BRD4 | 231MFP | Not explicitly reported | Modest degradation | Degrades BRD4 without significantly affecting BRD2 and BRD3 levels.[1] Off-targets identified include MT2A, ZC2HC1A, and ZNF367.[2] |
| MZ1 | VHL | BRD4 (preferential) | HeLa, 22Rv1 | ~13 nM (HeLa) | >90% (HeLa) | Preferentially degrades BRD4 over BRD2 and BRD3.[3][4] |
| ARV-771 | VHL | Pan-BET (BRD2, BRD3, BRD4) | 22Rv1 (CRPC) | <5 nM | Not explicitly reported | Efficiently degrades BRD2, BRD3, and BRD4.[5] |
Mechanism of Action and Experimental Workflow
The general mechanism of action for BRD4-targeting PROTACs involves the formation of a ternary complex between the PROTAC, the BRD4 protein, and a recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.
References
RNF4 Recruitment by CCW 28-3: A Comparative Guide to a Novel Targeted Protein Degradation Strategy
For Immediate Publication
This guide provides a comprehensive comparison of CCW 28-3, a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase RNF4, with alternative protein degradation technologies. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform strategic decisions in the field of targeted protein degradation (TPD).
Introduction to this compound and RNF4 Recruitment
This compound is a heterobifunctional PROTAC designed to induce the degradation of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[1][2] Unlike the majority of PROTACs in development that utilize E3 ligases such as VHL or Cereblon, this compound employs a novel mechanism by recruiting Ring Finger Protein 4 (RNF4).[1][2] This is achieved through the integration of a JQ1 derivative, which binds to the bromodomains of BRD4, and a covalent ligand, CCW 16, that specifically engages RNF4.[3] This unique mode of action presents both distinct advantages and considerations for its application in TPD.
Mechanism of Action: The RNF4-PROTAC Pathway
The mechanism of this compound-mediated BRD4 degradation follows the canonical PROTAC pathway, with the key distinction being the E3 ligase recruited.
Figure 1: Signaling Pathway of this compound. This diagram illustrates the formation of a ternary complex between BRD4, this compound, and RNF4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Performance Comparison: this compound vs. Other BRD4 Degraders
The efficacy of this compound has been evaluated in comparison to other well-established BRD4 degraders, most notably MZ1, which recruits the VHL E3 ligase. While this compound effectively induces BRD4 degradation, its potency is reported to be more modest than that of MZ1.[1][2] However, a key advantage of this compound lies in its selectivity.
| Degrader | Target Protein | Recruited E3 Ligase | Cell Line | DC50 | Dmax | BET Selectivity | Reference |
| This compound | BRD4 | RNF4 | 231MFP | Not explicitly quantified in direct comparison | Dose-dependent degradation observed | Selective for BRD4; no degradation of BRD2/3 observed | [2] |
| MZ1 | BRD4 | VHL | 231MFP | ~100 nM (in HeLa) | >90% | Preferential for BRD4, but degrades BRD2/3 at higher concentrations | [4][5] |
| AT1 | BRD4 | VHL | Various | 10-100 nM | >90% | High selectivity for BRD4 over BRD2/3 | [1][6] |
| dBET1 | BRD4 | CRBN | SUM149 | 0.43 µM | Not specified | Pan-BET degrader | [1] |
| ARV-771 | BRD2/3/4 | VHL | CRPC | <5 nM | Not specified | Pan-BET degrader | |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | <1 nM | Not specified | Pan-BET degrader |
Key Advantages of RNF4 Recruitment by this compound
The recruitment of RNF4 via a covalent mechanism offers several strategic advantages in the landscape of targeted protein degradation:
-
Expanding the E3 Ligase Toolbox : The vast majority of PROTACs in development utilize a limited number of E3 ligases, primarily VHL and Cereblon.[7][8] This reliance creates potential limitations, as resistance can emerge through mutations in these E3 ligases.[7] this compound, by successfully recruiting RNF4, validates a new E3 ligase for TPD, thereby expanding the repertoire of tools available to drug developers and providing alternative strategies to overcome potential resistance mechanisms.[2][7]
-
Enhanced Selectivity : Experimental data indicates that this compound is highly selective for the degradation of BRD4, with no significant degradation of other BET family members, BRD2 and BRD3, observed.[2][9] This is a notable advantage over many pan-BET degraders, which can lead to broader biological effects and potential off-target toxicities. The unique geometry of the ternary complex formed between BRD4, this compound, and RNF4 likely contributes to this enhanced selectivity.[9]
-
Leveraging Covalent Chemistry : The use of a covalent ligand (CCW 16) to engage RNF4 can offer kinetic advantages in the formation of the ternary complex.[9] Covalent binding can lead to a more stable and prolonged association with the E3 ligase, potentially enhancing the efficiency of ubiquitination, especially for transient or low-affinity target interactions. This approach also enables the targeting of E3 ligases that may lack deep, well-defined binding pockets suitable for high-affinity non-covalent binders.
-
Potential for Tissue-Specific Targeting : The expression levels of E3 ligases can vary across different tissues and cancer types. RNF4 is highly expressed in the testis and shows variable expression in different cancers. This differential expression could be exploited to develop PROTACs with improved tissue or tumor selectivity, thereby enhancing the therapeutic window.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the general steps for assessing PROTAC-mediated degradation of BRD4.
Figure 2: Experimental Workflow for Western Blotting. A step-by-step diagram for quantifying PROTAC-induced protein degradation.
1. Cell Culture and Treatment:
-
Seed 231MFP breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).
-
Include positive controls such as MZ1 and negative controls like the inactive epimer of MZ1.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using a chemiluminescent substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 levels to the loading control and express as a percentage of the vehicle-treated control.
Proteomics Analysis for Off-Target Effects
A quantitative proteomics approach, such as Tandem Mass Tag (TMT)-based analysis, can be employed to assess the global protein expression changes upon treatment with this compound.
1. Sample Preparation:
-
Treat 231MFP cells with this compound or DMSO for a specified time.
-
Lyse cells, digest proteins into peptides, and label with TMT reagents.
2. LC-MS/MS Analysis:
-
Combine labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
-
Identify and quantify proteins across different treatment conditions.
-
Determine proteins that are significantly up- or downregulated upon this compound treatment to identify potential off-targets. A study on this compound identified a limited number of potential off-targets, none of which were part of the ubiquitin-proteasome system, suggesting the observed BRD4 degradation is likely attributable to RNF4 recruitment.[2]
Conclusion
The development of this compound and the successful recruitment of RNF4 for targeted protein degradation represent a significant advancement in the PROTAC field. While its degradation potency for BRD4 may be more modest compared to some VHL-based degraders, its high selectivity for BRD4 over other BET family members is a compelling advantage. The expansion of the E3 ligase toolbox and the exploration of covalent recruitment mechanisms are critical for overcoming the current limitations of TPD technologies. Further optimization of RNF4-based PROTACs holds the potential to yield highly selective and potent therapeutics for a range of diseases.
References
- 1. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Evaluating the Therapeutic Potential of CCW 28-3: A Comparative Guide to BET-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with Bromodomain and Extra-Terminal (BET) proteins emerging as critical therapeutic targets in oncology and inflammation. While traditional small-molecule inhibitors have shown promise, a new class of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers a distinct and potentially more potent mechanism of action. This guide provides a comprehensive comparison of CCW 28-3, a novel BET-targeting PROTAC, with other prominent BET inhibitors and degraders, supported by available experimental data.
Distinguishing PROTACs from Traditional Inhibitors
Traditional BET inhibitors, such as JQ1 and OTX-015, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes like MYC.
In contrast, PROTACs like this compound, MZ1, dBET1, and ARV-771 are bifunctional molecules. They consist of a "warhead" that binds to the target protein (in this case, a BET protein via a JQ1-like ligand) and a ligand that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect.
This compound is unique among the compared PROTACs as it recruits the RNF4 E3 ligase, whereas MZ1 and ARV-771 recruit VHL (von Hippel-Lindau) and dBET1 recruits Cereblon (CRBN).[1] This difference in E3 ligase recruitment can influence degradation efficiency, substrate specificity, and potential off-target effects.
Quantitative Comparison of BET-Targeting Agents
The following tables summarize key in vitro and in vivo performance data for this compound and a selection of other BET inhibitors and PROTACs. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, cell lines, and assays used across different studies.
Table 1: In Vitro Potency and Efficacy of BET-Targeting PROTACs
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| This compound | BRD4 Degradation | RNF4 | 231MFP (Breast Cancer) | Not Reported | Not Reported |
| MZ1 | BRD4 > BRD2/3 Degradation | VHL | H661 (Lung Cancer) | 8 nM | >90% |
| H838 (Lung Cancer) | 23 nM | >90% | |||
| dBET1 | BRD2/3/4 Degradation | CRBN | Kasumi-1 (AML) | 148.3 nM | >90% |
| MV4-11 (AML) | 274.8 nM | >90% | |||
| ARV-771 | BRD2/3/4 Degradation | VHL | 22Rv1 (Prostate Cancer) | <5 nM | >90% |
| VCaP (Prostate Cancer) | <5 nM | >90% |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation. Data for this compound's DC50 and Dmax for BRD4 degradation is not publicly available in the reviewed literature. However, studies indicate its degradation of BRD4 is less complete and potent compared to MZ1.
Table 2: In Vitro Potency of Traditional BET Inhibitors
| Compound | Target(s) | Cell Line | IC50 |
| JQ1 | BRD2, BRD3, BRD4, BRDT Inhibition | MM.1S (Multiple Myeloma) | 129 nM |
| NMC (NUT Midline Carcinoma) | 69-98 nM | ||
| OTX-015 | BRD2, BRD4 Inhibition | A variety of hematological cancer cell lines | 19-198 nM |
IC50: Concentration required for 50% inhibition of a biological function (e.g., cell proliferation).
Table 3: In Vivo Efficacy of Selected BET-Targeting Agents
| Compound | Cancer Model | Dosing | Outcome |
| JQ1 | NMC Xenograft | 50 mg/kg, daily | Tumor growth inhibition |
| OTX-015 | Acute Myeloid Leukemia (Phase 1) | 80 mg, daily (14 days on, 7 off) | Clinically meaningful activity |
| ARV-771 | 22Rv1 Prostate Cancer Xenograft | 10 mg/kg, daily | Significant tumor growth inhibition |
| dBET1 | AML Xenograft | 30 mg/kg | Ameliorated ischemia-induced neurological deficits |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanisms of action for traditional BET inhibitors versus BET-degrading PROTACs.
Caption: A generalized workflow for assessing protein degradation via Western blot.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate BET inhibitors and degraders.
Western Blot for BRD4 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BRD4 protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express BRD4 (e.g., 231MFP breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or other compounds for a specified time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the degrader.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of the test compounds (e.g., this compound, JQ1) for 72 hours. Include a vehicle control.
3. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability versus compound concentration and determine the IC50 value.
siRNA Transfection for RNF4 Knockdown
This protocol is used to confirm the dependency of this compound-mediated degradation on the RNF4 E3 ligase.
1. Cell Seeding:
-
Seed cells (e.g., 231MFP) in a 6-well plate so they are 30-50% confluent at the time of transfection.
2. Transfection:
-
Dilute RNF4-targeting siRNA or a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
3. Compound Treatment and Analysis:
-
After transfection, treat the cells with this compound or vehicle control for the desired time.
-
Lyse the cells and perform a Western blot as described above to assess the levels of BRD4 and RNF4.
4. Expected Outcome:
-
In cells transfected with the non-targeting control siRNA, this compound should induce BRD4 degradation.
-
In cells with RNF4 knocked down, the ability of this compound to degrade BRD4 should be significantly reduced, confirming the RNF4-dependent mechanism.
Conclusion
This compound represents an innovative approach to targeting BET proteins by harnessing the RNF4 E3 ligase to induce BRD4 degradation. While direct quantitative comparisons of its degradation efficiency with other leading BET PROTACs are limited by the currently available public data, its unique mechanism of action warrants further investigation. The provided data on comparator molecules such as MZ1, dBET1, and ARV-771 highlight the potent anti-cancer activity of BET-targeting PROTACs in various preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel BET-targeting agents. As the field of targeted protein degradation continues to expand, a thorough understanding of the nuances between different degraders, including their E3 ligase preference, will be crucial for the development of next-generation epigenetic therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of CCW 28-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel covalent BRD4 degrader CCW 28-3, ensuring its proper and safe disposal is a critical component of laboratory management and environmental responsibility. This guide provides essential safety and logistical information, outlining the recommended procedures for the disposal of this research chemical. As a PROTAC (Proteolysis Targeting Chimera), this compound is designed for targeted protein degradation, a powerful tool in modern drug discovery.[1][2] Adherence to strict disposal protocols is paramount to mitigate any potential hazards to personnel and the environment.
Essential Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for potent research compounds and PROTACs should be strictly followed. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C for months to years, with short-term storage at 0-4°C for days to weeks.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C44H42Cl2N6O4S[1] |
| Molecular Weight | 821.82 g/mol [1] |
| CAS Number | 2361142-23-4[1] |
| Appearance | Solid |
| Purity | ≥98% |
Proper Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound and associated waste. These are based on general best practices for hazardous chemical waste disposal and should be supplemented with a review of your institution's specific safety protocols and the chemical's SDS, which should be obtained from the supplier.
Step 1: Segregation of Waste
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including residual amounts in experimental containers, should be collected in a separate, labeled, and sealed container for liquid hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in a designated hazardous waste container.
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Waste containers should be kept closed except when adding waste.
-
Store waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Professional Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Experimental Workflow and Signaling Pathway Diagrams
To provide further context for the handling of this compound, the following diagrams illustrate a general experimental workflow for a PROTAC-mediated protein degradation assay and the fundamental mechanism of action.
Caption: General experimental workflow for a PROTAC-based cell assay using this compound.
Caption: Mechanism of action for this compound as a PROTAC, leading to BRD4 degradation.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. It is imperative to obtain and consult the manufacturer-provided Safety Data Sheet (SDS) for this compound for the most accurate and comprehensive safety and disposal information.
References
Personal protective equipment for handling CCW 28-3
Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling the chemical compound CCW 28-3. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
| Hand Protection | Wear appropriate protective gloves. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
General Handling Precautions:
-
Do not breathe dust, fumes, mist, vapors, or spray.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and protect the environment.
Spill Response:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent.
Disposal:
-
Dispose of this compound and its container in accordance with local, regional, and national regulations.
-
Entrust the disposal of waste to a licensed professional waste disposal company.[3]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
